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  • Product: (1R,2R)-2-(benzyloxy)cyclopentan-1-ol
  • CAS: 113625-73-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol: Structural Dynamics, Enantioselective Synthesis, and Applications

As a Senior Application Scientist in early-phase drug discovery and process chemistry, I frequently encounter the need for rigid, stereodefined building blocks. Cycloalkanol derivatives, specifically (1R,2R)-2-(benzyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery and process chemistry, I frequently encounter the need for rigid, stereodefined building blocks. Cycloalkanol derivatives, specifically (1R,2R)-2-(benzyloxy)cyclopentan-1-ol , serve as critical chiral scaffolds in the synthesis of nucleoside analogs, spirohydantoin compounds, and conformationally restricted polyethers.

This whitepaper dissects the physicochemical profile, mechanistic synthetic pathways, and field-validated experimental protocols required to synthesize and isolate this specific enantiomer with high optical purity.

Structural & Physicochemical Profiling

The target molecule is a trans-1,2-disubstituted cyclopentane. The trans configuration forces the hydroxyl and benzyloxy groups to adopt a pseudo-diaxial or pseudo-diequatorial relationship depending on the ring pucker, minimizing steric repulsion compared to the cis isomer. The bulky benzyl ether acts not only as a robust protecting group but also as a steric directing group for subsequent downstream functionalizations.

Quantitative Data Summary
PropertyValue
IUPAC Name (1R,2R)-2-(benzyloxy)cyclopentan-1-ol
CAS Registry Number 113625-73-3 (Specific Enantiomer) [2] 101836-57-1 (Racemate/General) [1]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Stereochemistry trans-1,2-disubstituted (1R, 2R)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Appearance Clear, colorless to pale yellow oil

Mechanistic Pathways for Enantioselective Synthesis

Accessing the pure (1R,2R) enantiomer generally relies on one of two distinct strategic paradigms: Asymmetric Ring Opening (ARO) of a meso-epoxide, or Enzymatic Kinetic Resolution (EKR) of a racemic mixture.

Strategy A: Asymmetric Ring Opening (ARO)

The direct desymmetrization of meso-cyclopentene oxide using a chiral catalyst (such as a Co(III)-salen or Cr(III)-salen complex) is a highly elegant approach [4]. The chiral ligand environment creates a highly specific steric pocket. This blocks one trajectory, forcing the benzyl alcohol nucleophile to attack exclusively at the pro-R carbon. This simultaneous establishment of the (1R,2R) stereocenters bypasses the need to discard 50% of the material, a common drawback of kinetic resolution.

ARO_Mechanism A meso-Cyclopentene Oxide (Substrate) D (1R,2R)-2-(benzyloxy) cyclopentan-1-ol A->D Desymmetrization B Benzyl Alcohol (Nucleophile) B->D Nucleophilic Attack C Chiral Co(III)-salen (Catalyst) C->D Stereocontrol

Enantioselective desymmetrization of meso-cyclopentene oxide to the (1R,2R) target.

Strategy B: Classical Synthesis & Kinetic Resolution

For scale-up scenarios where chiral catalysts are cost-prohibitive, synthesizing the racemic trans-alcohol followed by enzymatic kinetic resolution remains the industry standard. The initial epoxide opening is catalyzed by a Lewis acid (e.g., BF₃·OEt₂), which guarantees 100% trans diastereoselectivity via an Sₙ2-like backside attack [3].

Validated Experimental Protocols

The following protocols represent self-validating systems. I have explicitly detailed the causality behind each reagent choice and operational parameter to ensure reproducibility and high enantiomeric excess (ee).

Protocol 1: Lewis Acid-Catalyzed Synthesis of Racemic trans-2-(Benzyloxy)cyclopentanol

Objective: Establish the trans-1,2-disubstituted scaffold via epoxide opening.

Causality & Logic: Boron trifluoride etherate (BF₃·OEt₂) is selected over Brønsted acids to prevent unwanted cationic polymerization of the epoxide. The Lewis acid coordinates to the epoxide oxygen, lowering the LUMO energy and increasing the electrophilicity of the adjacent carbons. This facilitates attack by the relatively weak nucleophile, benzyl alcohol. Because the release of ring strain (~6 kcal/mol) makes the reaction violently exothermic, immediate cryogenic cooling is critical. Failure to control the temperature leads to competitive attack by the newly formed alkoxide onto unreacted epoxides, generating polyether oligomers.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, argon-purged flask with meso-cyclopentene oxide (1.0 equiv, e.g., 100 mmol) and benzyl alcohol (1.2 equiv, 120 mmol). Rationale: A slight excess of the nucleophile drives the reaction forward and minimizes epoxide homopolymerization.

  • Activation: Add BF₃·OEt₂ (0.05 equiv, 5 mmol) dropwise at room temperature under vigorous stirring [3].

  • Thermal Control: Immediately transfer the flask to an ice bath (0°C). The reaction will spike in temperature; maintaining it below 10°C is essential for chemoselectivity.

  • Validation/Monitoring: Stir for 15 minutes. Monitor the reaction via reversed-phase HPLC (linear gradient 50–100% methanol in water) or TLC until the epoxide is fully consumed.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to yield racemic trans-2-benzyloxycyclopentanol (Typical yield: ~32-40%).

Protocol 2: Enzymatic Kinetic Resolution to Isolate the (1R,2R) Enantiomer

Objective: Resolve the racemate to yield optically pure (1R,2R)-2-(benzyloxy)cyclopentan-1-ol.

Causality & Logic: Enzymatic kinetic resolution exploits the rigid chiral microenvironment of a lipase active site. According to the Kazlauskas rule, lipases such as Candida antarctica Lipase B (CAL-B / Novozym 435) possess a binding pocket that perfectly accommodates the fast-reacting (1S,2S)-enantiomer for acylation. Conversely, the (1R,2R)-enantiomer faces severe steric clashes and remains unreacted. Vinyl acetate is chosen as the acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization is irreversible and evaporates from the system, shifting the equilibrium entirely to the right and preventing reverse hydrolysis.

Step-by-Step Workflow:

  • Solvation: Dissolve the racemic trans-2-(benzyloxy)cyclopentanol in an apolar organic solvent (e.g., diisopropyl ether or hexane) to maintain enzyme stability.

  • Acyl Donor Addition: Add vinyl acetate (3.0 equiv) as the irreversible acyl donor.

  • Biocatalysis: Introduce immobilized CAL-B (Novozym 435, 10% w/w relative to substrate) to the suspension.

  • Incubation: Incubate the mixture at 35°C with orbital shaking (200 rpm) for 24-48 hours. Validation: Monitor the enantiomeric excess (ee) of the remaining alcohol via chiral GC or chiral stationary phase HPLC. Stop the reaction when the ee of the alcohol exceeds 99%.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused).

  • Purification: Separate the unreacted (1R,2R)-alcohol from the acylated (1S,2S)-acetate via column chromatography. The acetate will elute significantly faster due to the masking of the polar hydroxyl group.

Kinetic_Resolution Racemic rac-trans-2-(benzyloxy) cyclopentan-1-ol Enzyme Lipase + Vinyl Acetate (Enzyme & Acyl Donor) Racemic->Enzyme Incubation Res1 (1R,2R)-Alcohol (Target, Unreacted) Enzyme->Res1 Enantiomer Rejection Res2 (1S,2S)-Acetate (Byproduct, Acylated) Enzyme->Res2 Selective Acylation Purif Silica Chromatography (Separation) Res1->Purif High Polarity Res2->Purif Low Polarity

Enzymatic kinetic resolution workflow isolating the (1R,2R) enantiomer.

Applications in Drug Development

The (1R,2R)-2-(benzyloxy)cyclopentan-1-ol motif is highly prized in medicinal chemistry. The rigid cyclopentane ring restricts the conformational flexibility of attached pharmacophores, which is a proven strategy for increasing target binding affinity and reducing off-target entropy penalties.

Notable applications include:

  • Nucleoside Analogs: Serving as a carbocyclic sugar surrogate in the synthesis of antiviral nucleotide phosphonates (e.g., analogs related to PMEA) [3].

  • Spirohydantoin Compounds: Acting as a stereodefined precursor for selective androgen receptor modulators (SARMs) and other therapeutic agents [2].

References

  • ChemScene.101836-57-1 | 2-(Benzyloxy)cyclopentan-1-ol.
  • MolAid.(1R,2R)-(-)-2-benzyloxycyclopentanol | 113625-73-3.
  • Collect. Czech. Chem. Commun. (Vol. 61) (1996).Carbocyclic Phosphonate-Based Nucleotide Analogs Related to PMEA II. Racemic cis-Configured Derivatives.
  • Thieme Connect.Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.
Exploratory

Whitepaper: Physical Properties and Chemoenzymatic Synthesis of Chiral Benzyloxy Cyclopentanols

Executive Summary Chiral benzyloxy cyclopentanols—specifically the (1R,2R) and (1S,2S) enantiomers of 2-benzyloxycyclopentanol—are indispensable chiral pool building blocks in modern organic synthesis. Their unique struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral benzyloxy cyclopentanols—specifically the (1R,2R) and (1S,2S) enantiomers of 2-benzyloxycyclopentanol—are indispensable chiral pool building blocks in modern organic synthesis. Their unique structural topology, combining a rigid cyclopentane scaffold with a robust, sterically demanding benzyloxy protecting group, makes them ideal precursors for the synthesis of polyether libraries 1 and carbocyclic nucleoside analogs 2. This technical guide provides an authoritative analysis of their physical properties, mechanistic synthetic pathways, and validated experimental protocols for enantiomeric resolution.

Physical and Chemical Properties Profile

Understanding the physical properties of chiral benzyloxy cyclopentanols is critical for designing downstream purification and characterization workflows. The benzyloxy group significantly increases the boiling point and lipophilicity of the cyclopentane-1,2-diol core, necessitating specific handling conditions.

ParameterValue / CharacteristicAnalytical Significance
Molecular Formula C₁₂H₁₆O₂Standard mass spectrometry target (M+H: 193.12).
Molecular Weight 192.26 g/mol Determines stoichiometric equivalents for downstream coupling.
Physical State Viscous, pale yellow liquidRequires high-vacuum distillation or chromatography for purification.
Boiling Point ~130–135 °C (at 0.1 mmHg)Indicates high thermal stability; low volatility prevents loss during solvent evaporation.
Density ~1.08 g/cm³Essential for precise volumetric reagent calculations.
Specific Rotation [α]D²⁰ -45.0° to -50.0° (c=1, CHCl₃)Primary validation metric for (1R,2R) enantiopurity.
Solubility Profile Soluble in DCM, THF, EtOAcFacilitates homogeneous catalysis and efficient organic extraction.
LogP (Predicted) ~2.5Indicates moderate lipophilicity, ideal for aqueous-organic biphasic extractions.

Mechanistic Pathways & Synthetic Workflows

The synthesis of enantiopure benzyloxy cyclopentanols can be approached via two primary methods: de novo asymmetric synthesis or racemic synthesis followed by kinetic resolution.

While asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane offers a direct route to high optical purity [[3]](), the chemoenzymatic kinetic resolution of rac-trans-2-benzyloxycyclopentanol remains the most scalable and cost-effective approach for drug development professionals.

Pathway Start Cyclopentene Oxide (Achiral) Racemic rac-trans-2-Benzyloxycyclopentanol Start->Racemic Benzyl Alcohol BF3·OEt2 Resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) Racemic->Resolution Acylation Ester (1R,2R)-Acetate (Esterified) Resolution->Ester Fast Enantiomer Alcohol (1S,2S)-Alcohol (Unreacted) Resolution->Alcohol Slow Enantiomer Hydrolysis Basic Hydrolysis (K2CO3, MeOH) Ester->Hydrolysis Separation Target (1R,2R)-2-Benzyloxycyclopentanol Hydrolysis->Target Deprotection

Figure 1: Chemoenzymatic workflow for the synthesis and resolution of chiral benzyloxy cyclopentanols.

Validated Experimental Protocols

The following methodology details the synthesis of the racemic intermediate and its subsequent enzymatic resolution. Every step is designed as a self-validating system to ensure maximum reproducibility and scientific integrity.

Phase 1: Epoxide Ring Opening
  • Rationale: Benzyl alcohol acts as both the nucleophile and the permanent protecting group. Boron trifluoride diethyl etherate (BF₃·OEt₂) is utilized as a Lewis acid to activate the epoxide, ensuring an anti-periplanar ring opening that yields exclusively the trans diastereomer 1.

  • Step-by-Step:

    • Dissolve cyclopentene oxide (1.0 eq) and benzyl alcohol (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Cool the reaction mixture to 0 °C.

    • Add BF₃·OEt₂ (0.1 eq) dropwise. Causality: Slow addition controls the highly exothermic ring-opening process and prevents unwanted polymerization of the epoxide.

    • Stir for 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the non-UV-active epoxide spot disappears and a new UV-active spot (due to the benzyl chromophore) emerges.

    • Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Enzymatic Kinetic Resolution
  • Rationale: Pseudomonas cepacia lipase (PS-C) possesses a highly specific chiral binding pocket. It selectively acylates the (1R,2R) -enantiomer due to favorable steric interactions, leaving the (1S,2S) -enantiomer untouched. Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, driving the kinetic resolution to a theoretical 50% conversion limit.

  • Step-by-Step:

    • Dissolve the crude rac-trans-2-benzyloxycyclopentanol in vinyl acetate (10 volumes), which acts as both the acyl donor and the solvent.

    • Add immobilized PS-C lipase (20% w/w relative to the substrate).

    • Incubate at 35 °C with orbital shaking for 24–48 hours.

    • Validation: Monitor the enantiomeric excess (ee) via chiral HPLC. The reaction naturally halts at ~50% conversion.

    • Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused, validating the heterogeneous nature of the catalysis.

Phase 3: Separation and Hydrolysis
  • Step-by-Step:

    • Concentrate the filtrate and separate the (1R,2R) -acetate from the unreacted (1S,2S) -alcohol via silica gel flash chromatography. Validation: The mass balance of the isolated ester and alcohol serves as a physical validation of the enzyme's E-value (enantiomeric ratio).

    • Hydrolyze the isolated (1R,2R) -acetate using K₂CO₃ (1.5 eq) in methanol at room temperature for 4 hours.

    • Extract and concentrate to yield enantiopure (1R,2R) -2-benzyloxycyclopentanol.

Applications in Advanced Drug Development

Chiral benzyloxy cyclopentanols are critical precursors in the development of carbocyclic nucleoside analogs, a potent class of antiviral and antineoplastic agents. In molecules such as 5'-noraristeromycin and Neplanocin A, the cyclopentane ring replaces the labile ribofuranose oxygen [[2]]().

This bioisosteric replacement confers absolute resistance to nucleoside phosphorylases—enzymes that typically cleave and deactivate natural nucleosides—while maintaining the necessary pseudo-sugar conformation required for viral polymerase inhibition. During the multi-step synthesis of these drugs, the benzyloxy group serves a dual purpose: it protects the secondary alcohol during aggressive transformations (e.g., Mitsunobu inversions) and acts as a stereocontrol element, directing the facial attack of incoming reagents via steric shielding.

References

  • Brown, H. C., Murali, D., & Singaram, B. (1999). "Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purity." Journal of Organometallic Chemistry.
  • "Novel Methodologies for the Construction of Polyether Libraries." ePrints Soton, University of Southampton.
  • "A protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, a useful precursor to 5'-nor carbocyclic nucleosides." ResearchGate.

Sources

Foundational

Comprehensive Technical Guide on (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol: Identifiers, Synthesis, and Applications

Executive Summary (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a highly specialized chiral building block that plays a pivotal role in modern asymmetric synthesis and drug development. Characterized by its rigid cyclopentane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a highly specialized chiral building block that plays a pivotal role in modern asymmetric synthesis and drug development. Characterized by its rigid cyclopentane scaffold and the robust benzyloxy protecting group, this compound is primarily utilized as a precursor for carbocyclic nucleoside analogs. This whitepaper provides an in-depth analysis of its chemical identifiers, details field-proven mechanistic pathways for its synthesis, and outlines a self-validating experimental protocol for its isolation via enzymatic kinetic resolution.

Chemical Identity & Structural Parameters

Accurate identification and structural characterization are the foundational pillars of reproducible chemical synthesis. The quantitative data and identifiers for (1R,2R)-2-(benzyloxy)cyclopentan-1-ol are summarized in Table 1[1].

Table 1: Chemical Identifiers and Physical Parameters

ParameterValue
IUPAC Name (1R,2R)-2-(benzyloxy)cyclopentan-1-ol
CAS Registry Number 113625-73-3
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Canonical SMILES C1CC(C(C1)O)OCC2=CC=CC=C2
Isomeric SMILES O[C@H]1CCC1
Stereochemistry Trans-(1R,2R)

Mechanistic Pathways for Asymmetric Synthesis

To achieve the enantiopure (1R,2R)-isomer, synthetic chemists rely on two primary strategic pathways: Asymmetric Ring-Opening (ARO) and Enzymatic Kinetic Resolution (EKR). Understanding the causality behind these mechanisms is critical for scaling up production and maintaining enantiomeric excess (ee).

Asymmetric Ring-Opening (ARO) of meso-Epoxides

The direct ARO of meso-cyclopentene oxide using benzyl alcohol can be catalyzed by chiral bimetallic or Lewis acid catalysts (such as chiral Salen-Cr(III) or Salen-Co(III) complexes).

Mechanistic Causality: The bimetallic catalyst operates via a cooperative mechanism. One metal center acts as a Lewis acid to coordinate and activate the epoxide oxygen, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the epoxide. Simultaneously, the second metal center or the chiral ligand framework delivers the nucleophile (benzyl alcohol). This dual activation dictates the stereochemical outcome by restricting the trajectory of nucleophilic attack to a single carbon of the meso-epoxide, desymmetrizing the molecule and yielding the trans-(1R,2R) configuration with high ee[2].

Enzymatic Kinetic Resolution (EKR)

A more scalable, cost-effective, and highly reliable method involves the synthesis of racemic trans-2-(benzyloxy)cyclopentanol followed by EKR using lipases.

Mechanistic Causality: Lipases, such as Candida antarctica Lipase B (CALB), possess a highly specific, deep stereospecific binding pocket containing a Ser-His-Asp catalytic triad. When exposed to a racemic mixture and an acyl donor (like vinyl acetate), the enzyme selectively lowers the activation energy for the transesterification of the (1S,2S)-enantiomer. The (1R,2R)-enantiomer experiences severe steric clashes between its bulky benzyloxy group and the walls of the binding pocket, preventing its acylation.

SynthesisWorkflow A Cyclopentene Oxide (meso-epoxide) C rac-trans-2-(benzyloxy) cyclopentanol A->C Ring Opening B Benzyl Alcohol + Lewis Acid (0 °C) B->C Nucleophilic Attack D Lipase (CALB) + Vinyl Acetate C->D Kinetic Resolution E (1R,2R)-2-(benzyloxy) cyclopentan-1-ol (Unreacted, >99% ee) D->E Steric Exclusion F (1S,2S)-Acetate (Esterified byproduct) D->F Enzymatic Acylation

Workflow for the synthesis and enzymatic kinetic resolution of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol.

Experimental Protocols: Self-Validating EKR Workflow

The following protocol details the Enzymatic Kinetic Resolution of racemic trans-2-(benzyloxy)cyclopentanol. This workflow is inherently self-validating : the success of the chiral resolution is physically manifested by the vast polarity difference between the unreacted alcohol and the acetylated byproduct, ensuring foolproof chromatographic separation.

Step 1: Racemate Preparation via Epoxide Ring-Opening
  • Dissolve meso-cyclopentene oxide (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Dropwise add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq).

    • Rationale: The Lewis acid activates the epoxide ring, facilitating a stereospecific Sₙ2-like ring opening by the weak benzyl alcohol nucleophile. This ensures the exclusive formation of the trans-racemate without cis-contamination.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo.

Step 2: Enzymatic Kinetic Resolution (EKR)
  • Suspend the purified racemate (1.0 eq) in an organic solvent (e.g., diisopropyl ether or MTBE).

  • Add vinyl acetate (3.0 eq) as the acyl donor.

    • Rationale: Vinyl acetate is an irreversible acyl donor. Upon transesterification, the leaving group is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization evaporates or leaves the equilibrium, driving the reaction strictly forward and preventing reverse acylation.

  • Add immobilized CALB (Novozym 435) at 10% w/w relative to the substrate.

  • Incubate the suspension at 30 °C with continuous orbital shaking (200 rpm).

Step 3: Reaction Monitoring & Termination
  • Monitor the reaction progress via Chiral HPLC or Gas Chromatography (GC).

  • Terminate the reaction exactly when 50% conversion is reached (typically 24–48 hours).

    • Rationale: In a kinetic resolution, stopping at exactly 50% conversion ensures the maximum theoretical yield of the desired (1R,2R)-enantiomer while maintaining >99% ee. Over-running the reaction risks the slow acylation of the target isomer.

Step 4: Chromatographic Separation
  • Filter the reaction mixture through a Celite pad to remove the immobilized enzyme.

  • Concentrate the filtrate and subject it to silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Self-Validation: The less polar (1S,2S)-2-(benzyloxy)cyclopentyl acetate elutes first (R_f ≈ 0.6 in 4:1 Hex/EtOAc), followed cleanly by the highly polar target compound, (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (R_f ≈ 0.2).

Applications in Drug Development

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a critical intermediate in the synthesis of carbocyclic nucleosides [3]. In these advanced antiviral and antineoplastic agents, the labile furanose oxygen of standard nucleosides is replaced by a methylene group (forming a cyclopentane ring).

Pharmacological Causality: This isosteric replacement imparts absolute resistance to nucleoside phosphorylases, dramatically enhancing the drug's metabolic half-life in vivo. The (1R,2R) stereocenters perfectly mimic the natural spatial orientation of the ribose ring, which is an absolute requirement for the drug to be recognized and incorporated by viral polymerases, leading to chain termination.

DrugDev A (1R,2R)-2-(benzyloxy) cyclopentan-1-ol B Hydroxyl Activation (e.g., Mesylation) A->B Stereocenter Preservation C Nucleobase Coupling (e.g., Adenine/Guanine) B->C SN2 Inversion D Deprotection (Pd/C, H2) C->D Benzyl Ether Cleavage E Carbocyclic Nucleoside (Antiviral Agent) D->E Final API

Synthetic pathway utilizing the title compound for carbocyclic nucleoside analog development.

References

  • National Institutes of Health (NIH). "Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers". PMC. Available at:[Link]

Sources

Exploratory

difference between (1R,2R) and (1S,2S) benzyloxy cyclopentanols

An In-Depth Technical Guide to the Stereoisomers of 2-(Benzyloxy)cyclopentan-1-ol: A Comparative Analysis of (1R,2R) and (1S,2S) Enantiomers In the landscape of modern drug development and asymmetric synthesis, a profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoisomers of 2-(Benzyloxy)cyclopentan-1-ol: A Comparative Analysis of (1R,2R) and (1S,2S) Enantiomers

In the landscape of modern drug development and asymmetric synthesis, a profound understanding of stereochemistry is not merely advantageous; it is a prerequisite for innovation and safety. Chiral molecules, particularly enantiomers, can exhibit vastly different pharmacological and toxicological profiles. This technical guide, curated for researchers, scientists, and drug development professionals, provides a comprehensive examination of the (1R,2R) and (1S,2S) enantiomers of 2-(benzyloxy)cyclopentan-1-ol. These molecules, with their defined stereochemistry on a rigid cyclopentane framework, are valuable chiral building blocks.[1][2] This document will delve into the fundamental principles of stereoisomerism, the synthesis and resolution of these specific enantiomers, a comparative analysis of their physicochemical and spectroscopic properties, and a detailed protocol for their analytical differentiation.

The Critical Role of Chirality: Understanding Enantiomers

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[3][4] Enantiomers are a specific class of stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands.[4][5] This seemingly subtle difference in three-dimensional structure can lead to profound differences in biological activity. The active site of a receptor or enzyme is itself chiral, and thus will interact differently with each enantiomer of a chiral drug. This can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[2][6]

The (1R,2R) and (1S,2S) forms of 2-(benzyloxy)cyclopentan-1-ol are enantiomers. Each has two chiral centers, and the configuration of both centers is inverted between the two molecules.[7][8]

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

To unambiguously describe the absolute configuration of a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[9] This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number.[10][11]

  • Rule 1: Higher atomic number of the atom directly attached to the chiral center gets higher priority.

  • Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[10]

  • Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[10]

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The direction from priority 1 to 2 to 3 is then determined. A clockwise direction is assigned an 'R' (rectus) configuration, while a counter-clockwise direction is assigned an 'S' (sinister) configuration.[11]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (1R,2R)- and (1S,2S)-2-(benzyloxy)cyclopentan-1-ol typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic trans-2-(Benzyloxy)cyclopentan-1-ol

The synthesis of the racemic precursor can be achieved through the nucleophilic ring-opening of cyclopentene oxide with benzyl alcohol. This reaction is often catalyzed by a Lewis or Brønsted acid or base. The attack of the benzyl alcohol on the epoxide ring results in the formation of the trans-di-substituted cyclopentane ring.

Optical Resolution of Enantiomers

Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity.[3][5] A common method is to react the racemic mixture with a chiral resolving agent to form diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[3][5]

For the resolution of racemic trans-2-(benzyloxy)cyclopentan-1-ol, a chiral acid, such as R-(-)-mandelic acid, can be used to form diastereomeric salts.[1][12] The differing solubilities of these salts allow for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomerically pure alcohols.

Comparative Physicochemical and Spectroscopic Properties

The defining characteristic of enantiomers is their identical physical and chemical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.

Physicochemical Properties

The following table summarizes the expected and representative physicochemical properties of (1R,2R)- and (1S,2S)-2-(benzyloxy)cyclopentan-1-ol. Due to the limited availability of public experimental data for these specific compounds, some values are based on structurally similar molecules.

Property(1R,2R)-2-(benzyloxy)cyclopentan-1-ol(1S,2S)-2-(benzyloxy)cyclopentan-1-olRationale for Comparison
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂Identical for enantiomers
Molecular Weight 192.25 g/mol [13]192.25 g/mol [13]Identical for enantiomers
Appearance White to off-white solidWhite to off-white solidEnantiomers typically have the same state and color.
Melting Point Expected to be identicalExpected to be identicalEnantiomers have identical melting points.
Boiling Point Expected to be identicalExpected to be identicalEnantiomers have identical boiling points.
Specific Optical Rotation ([(\alpha)]D) Negative value (e.g., -X°)Positive value (e.g., +X°)Enantiomers rotate plane-polarized light to an equal but opposite degree.
Spectroscopic Analysis

In achiral solvents, the NMR and IR spectra of (1R,2R)- and (1S,2S)-2-(benzyloxy)cyclopentan-1-ol are expected to be identical.

  • ¹H NMR Spectroscopy: The proton NMR spectrum for both enantiomers would show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm), the benzylic methylene protons, the methine protons on the cyclopentane ring attached to the hydroxyl and benzyloxy groups, and the remaining cyclopentyl methylene protons.[14][15]

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectra would be identical, showing signals for the aromatic carbons, the benzylic carbon, the two methine carbons on the cyclopentane ring, and the other ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectra for both enantiomers would display a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and aliphatic components, C=C stretching bands for the aromatic ring, and a C-O stretching band for the alcohol and ether functionalities.[1][14]

To differentiate the enantiomers using NMR, a chiral resolving agent or a chiral solvating agent must be used to induce a diastereomeric interaction, which can lead to observable differences in the chemical shifts.

Analytical Differentiation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[16] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][17]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of (1R,2R)- and (1S,2S)-2-(benzyloxy)cyclopentan-1-ol enantiomers. Optimization may be required to achieve baseline separation.[18]

Objective: To separate and quantify the (1R,2R) and (1S,2S) enantiomers of 2-(benzyloxy)cyclopentan-1-ol.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral HPLC Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is recommended.[18]

  • Mobile Phase: A mixture of HPLC grade n-Hexane and 2-Propanol (Isopropanol). The ratio will need to be optimized, but a starting point could be 90:10 (v/v) n-Hexane:2-Propanol.

  • Sample: A solution of racemic 2-(benzyloxy)cyclopentan-1-ol (approximately 1 mg/mL) in the mobile phase.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC Column Cellulose or Amylose-based CSP
Mobile Phase n-Hexane / 2-Propanol (Isopropanol)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (for the benzene ring)
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.

  • Sample Injection: Inject the prepared racemic sample solution.

  • Data Acquisition: Record the chromatogram, allowing sufficient time for both enantiomers to elute.

  • Analysis: The two enantiomers should appear as two separate peaks with different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas.

Applications in Drug Development and Asymmetric Synthesis

Chiral cyclopentane derivatives are important structural motifs in many biologically active molecules, including prostaglandins and antiviral agents like Abacavir.[2][12][19] Enantiomerically pure (1R,2R)- and (1S,2S)-2-(benzyloxy)cyclopentan-1-ol can serve as valuable chiral building blocks or as precursors to chiral ligands and auxiliaries in asymmetric synthesis.[2][20] Their rigid structure and defined stereochemistry can be used to control the stereochemical outcome of chemical reactions, enabling the synthesis of complex target molecules with high stereoselectivity.[1][2]

Conclusion

The (1R,2R) and (1S,2S) enantiomers of 2-(benzyloxy)cyclopentan-1-ol exemplify the critical importance of stereochemistry in the chemical and pharmaceutical sciences. While they share identical physical and spectroscopic properties in achiral environments, their distinct three-dimensional structures necessitate specialized techniques for their synthesis, separation, and analysis. A thorough understanding of their properties and the methods to differentiate them is essential for their effective application in asymmetric synthesis and the development of new therapeutic agents.

Visualizations

G cluster_synthesis Synthesis & Resolution Workflow cluster_analysis Chiral HPLC Analysis A Cyclopentene Oxide + Benzyl Alcohol B Racemic trans-2-(benzyloxy)cyclopentan-1-ol A->B C Diastereomeric Salt Formation (with R-(-)-mandelic acid) B->C D Separation by Crystallization C->D E Salt of (1R,2R)-isomer D->E F Salt of (1S,2S)-isomer D->F G Base Treatment E->G H Base Treatment F->H I (1R,2R)-2-(benzyloxy)cyclopentan-1-ol G->I J (1S,2S)-2-(benzyloxy)cyclopentan-1-ol H->J K Inject Racemic Mixture L Separation on Chiral Stationary Phase K->L M Detection (UV 254 nm) L->M N Chromatogram with Two Peaks M->N

Caption: Workflow for the synthesis, resolution, and analysis of benzyloxy cyclopentanol enantiomers.

enantiomers a Structure Image Placeholder 1 b Structure Image Placeholder 2 a->b mirror Mirror Plane

Caption: Enantiomeric relationship of (1R,2R) and (1S,2S) benzyloxy cyclopentanols.

References

  • ChemTalk. (n.d.). Enantiomers vs. Diastereomers. Retrieved from [Link]

  • Study.com. (n.d.). Enantiomers vs Diastereomers | What are Enantiomers?. Retrieved from [Link]

  • Fiveable. (2025, August 15). Cahn-Ingold-Prelog Priority Rules Definition. Retrieved from [Link]

  • Oregon State University. (2020, June 22). Enantiomers and Diastereomers. Retrieved from [Link]

  • Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

  • Reddit. (2022, February 9). Enantiomers vs. Diastereomers vs. Epimers. Retrieved from [Link]

  • University of Calgary. (n.d.). Priority Rules. Retrieved from [Link]

  • AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System. Retrieved from [Link]

  • PubChemLite. (n.d.). (1r,2r)-2-(benzyloxy)cyclopentan-1-ol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-2-methylcyclopentanol. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-(Allyloxy)cyclopentanol. Retrieved from [Link]

  • PubMed. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Retrieved from [Link]

  • Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wiley. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

  • MolAid. (2016, December 2). (1S,2S)-(+)-2-benzyloxycyclopentanol. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-benzylpentan-1-ol. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from [Link]

  • PubMed. (2016, May 25). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

  • MDPI. (2022, December 28). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanol, 2-methyl-, trans- (CAS 25144-04-1). Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanol. Retrieved from [Link]

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Foundational

molecular weight and formula of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

An In-depth Technical Guide to (1R,2R)-2-(benzyloxy)cyclopentan-1-ol: A Chiral Building Block for Advanced Synthesis Abstract (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a chiral organic compound of significant interest to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1R,2R)-2-(benzyloxy)cyclopentan-1-ol: A Chiral Building Block for Advanced Synthesis

Abstract

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a chiral organic compound of significant interest to researchers and scientists in drug development and asymmetric synthesis. Its rigid cyclopentane framework, coupled with the defined trans stereochemistry of its hydroxyl and benzyloxy substituents, makes it a valuable chiral building block. This guide provides a comprehensive technical overview of its core molecular properties, anticipated spectroscopic signatures, and its strategic role in the synthesis of complex, high-value molecules. We will explore its function not only as a stereochemical scaffold but also delve into the dual role of the benzyloxy group as both a robust protecting group and a potential pharmacophore. Exemplar protocols for its synthesis and application are provided to illustrate its practical utility, grounded in established principles of stereoselective chemistry.

Core Molecular Profile and Physicochemical Properties

The foundational characteristics of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol define its utility in a laboratory setting. The molecule consists of a five-membered cyclopentane ring with two adjacent substituents: a hydroxyl (-OH) group and a benzyloxy (-OCH₂Ph) group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is trans-(1R,2R)-2-phenylmethoxycyclopentan-1-ol[1]. The "(1R,2R)" designation specifies the absolute configuration at the two stereocenters, indicating that the hydroxyl and benzyloxy groups are on opposite faces of the cyclopentane ring, a trans configuration. This fixed spatial arrangement is critical for its role in directing the stereochemical outcome of reactions.

Table 1: Key Properties of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [2][3]
Monoisotopic Mass 192.11504 Da[1]
CAS Number 113625-73-3[2][3]
InChIKey ZLAPGVQTWHCDPT-VXGBXAGGSA-N[1][3]
Canonical SMILES C1COCC2=CC=CC=C2">C@HO[1][2]
Appearance Pale yellow oil (Predicted/Typical)[4][5]

The benzyloxy group serves a crucial dual purpose. First, it acts as a bulky and electronically stable protecting group for the C2-hydroxyl, preventing it from reacting while transformations are carried out elsewhere in the molecule. It is stable to a wide range of reagents but can be readily cleaved under specific conditions, most commonly via catalytic hydrogenolysis. Second, the benzyloxy moiety itself is a recognized pharmacophore in medicinal chemistry, notably in the design of inhibitors for enzymes such as Monoamine Oxidase (MAO), which are implicated in neurological disorders[6].

Spectroscopic Characterization (Anticipated Profile)

While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for a reliable prediction of its key spectroscopic features. These analytical techniques are essential for confirming the identity and purity of the compound after synthesis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. Key signals would include: a multiplet for the diastereotopic benzylic protons (-O-CH₂ -Ph) around 4.5 ppm, aromatic protons of the benzyl group between 7.2-7.4 ppm, two distinct carbinol proton signals (-CH -O-) in the 3.5-4.0 ppm range, and a series of overlapping multiplets for the cyclopentane ring protons between 1.5-2.2 ppm. The hydroxyl proton (-OH ) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy : The carbon spectrum should display 10 unique signals (as two carbons in the phenyl ring are equivalent by symmetry). Expected signals include three aromatic C-H carbons and one quaternary aromatic carbon, the benzylic CH₂ carbon around 70 ppm, two carbinol carbons (-CH-O-) also in the 60-80 ppm range, and three distinct cyclopentyl CH₂ carbons in the aliphatic region.

  • FT-IR Spectroscopy : The infrared spectrum would be characterized by a broad O-H stretching band around 3400 cm⁻¹, sp³ C-H stretches just below 3000 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, a C=C aromatic stretch around 1600 cm⁻¹, and a prominent C-O ether stretch in the 1100-1200 cm⁻¹ region.

  • Mass Spectrometry : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. The most prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, m/z = 91, tropylium ion) or a benzyloxy radical, which are characteristic fragmentation pathways for benzyl ethers.

Strategic Role in Asymmetric Synthesis

The primary value of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol lies in its application as a chiral synthon. Chiral synthons, or building blocks, are enantiomerically pure compounds used to introduce a specific stereochemistry into a target molecule. This is paramount in drug development, where often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or cause adverse effects[7].

The defined trans-1,2-disubstituted cyclopentane core is a key structural motif in many biologically active molecules, including carbocyclic nucleoside analogues (antiviral agents) and prostaglandins (anti-inflammatory agents)[7]. By starting a synthesis with (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, chemists can bypass the often difficult and costly steps of creating these stereocenters from achiral precursors.

Methodologies & Experimental Protocols

The protocols described below are exemplar and serve to illustrate the synthesis and application of this chiral building block. They are based on established methodologies for structurally related compounds.

Protocol 1: Hypothetical Synthesis via Stereoselective Dihydroxylation

A plausible route to (1R,2R)-2-(benzyloxy)cyclopentan-1-ol begins with a suitable protected cyclopentene derivative. The key step is the stereocontrolled dihydroxylation of the double bond to establish the trans relationship between the two hydroxyl groups, followed by selective protection.

Workflow for Synthesis:

G cluster_0 Synthesis Pathway A 3-(Benzyloxy)cyclopent-1-ene B Epoxidation (e.g., m-CPBA) A->B Step 1 C Cyclopentene Oxide Intermediate B->C Formation D Regioselective Ring Opening (e.g., H₂O, acid catalyst) C->D Step 2 E (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol D->E Product

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Epoxidation: To a stirred solution of 3-(benzyloxy)cyclopent-1-ene in an appropriate solvent like dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopentene oxide intermediate.

  • Hydrolytic Ring Opening: The crude epoxide is dissolved in a mixture of tetrahydrofuran (THF) and water. A catalytic amount of a mineral acid (e.g., perchloric acid) is added. The reaction is stirred at room temperature, leading to a trans-diaxial opening of the epoxide ring by water.

  • Purification: Upon completion, the reaction is neutralized and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product, (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, is purified by silica gel column chromatography.

Causality behind choices: The epoxidation-hydrolysis sequence is a classic and reliable method for generating trans-diols from alkenes. The regioselectivity of the nucleophilic ring-opening is directed by the electronic and steric environment of the epoxide, typically favoring attack at the less hindered carbon to yield the desired 1,2-diol arrangement.

Protocol 2: Application as a Chiral Director in Synthesis

The fixed stereochemistry of the compound can be used to direct the approach of reagents to a prochiral center, a core principle of substrate-controlled synthesis.

Principle of Chiral Control:

G cluster_1 Asymmetric Alkylation Example A Chiral Synthon ((1R,2R)-2-(benzyloxy)cyclopentan-1-ol) C Bulky Chiral Director (Blocks one face of the enolate) A->C B Attached Prochiral Substrate (e.g., Cyclopentanone Enolate) B->C E Stereoselective C-C Bond Formation C->E D Electrophile (R-X) Approaches from less hindered face D->E F Enantiomerically Enriched Product E->F

Caption: Directed steric hindrance for stereoselective synthesis.

This principle is applied in synthesizing chiral intermediates for various pharmaceuticals[7]. The bulky benzyloxy-cyclopentyl group effectively shields one face of a reactive intermediate (like an enolate), forcing an incoming electrophile to attack from the opposite, less sterically hindered face. This results in the formation of a new stereocenter with a high degree of stereoselectivity. After the reaction, the chiral auxiliary can be cleaved and potentially recycled.

Conclusion and Future Outlook

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol stands as a potent and versatile chiral building block for modern organic synthesis. Its well-defined stereochemistry and the robust nature of the benzyl ether protecting group provide a reliable platform for constructing complex molecular architectures. Its utility is particularly pronounced in the synthesis of carbocyclic compounds with therapeutic potential. Future research will likely focus on expanding its application in the synthesis of novel natural products and pharmaceutical agents, as well as developing more efficient and scalable synthetic routes to the compound itself, further cementing its role as a valuable tool for drug discovery professionals.

References

  • PubChemLite. (1r,2r)-2-(benzyloxy)cyclopentan-1-ol.
  • BLDpharm. (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol.
  • Moshang Chemical. (1R,2R)-(-)-2-benzyloxycyclopentanol.
  • Benchchem. (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol.
  • Benchchem. Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis.
  • PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.
  • Generic Manufacturer Website. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0.
  • Benchchem. An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Chemical Structure and Stereochemistry.

Sources

Exploratory

The Stereochemical Imperative in Cyclopentanoid Architectures

An in-depth technical guide detailing the synthesis, mechanistic pathways, and therapeutic applications of chiral cyclopentanol building blocks. Chiral cyclopentanols are ubiquitous structural motifs in biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the synthesis, mechanistic pathways, and therapeutic applications of chiral cyclopentanol building blocks.

Chiral cyclopentanols are ubiquitous structural motifs in biologically active natural products and synthetic pharmaceuticals. Their rigid five-membered ring imposes distinct conformational constraints that are critical for high-affinity binding to biological targets, such as G-protein-coupled receptors (GPCRs) and viral polymerases[1]. The precise spatial arrangement of substituents around the cyclopentane core dictates pharmacological efficacy. Consequently, the enantioselective synthesis of these building blocks is not merely an academic exercise, but a paramount objective in modern medicinal chemistry and drug discovery[2].

Historically, accessing enantiopure cyclopentanols required lengthy chiral pool syntheses or inefficient classical resolutions. Today, advanced asymmetric catalysis and biocatalysis have revolutionized this field, enabling the rapid construction of highly functionalized cyclopentanols with contiguous stereocenters[3].

Mechanistic Pathways in Asymmetric Synthesis

To construct chiral cyclopentanols with high enantiomeric excess (ee) and diastereomeric ratio (dr), chemists deploy highly orchestrated catalytic systems. The choice of methodology depends heavily on the substitution pattern of the target molecule.

Iridium-Catalyzed Asymmetric Hydrogenation

For the synthesis of chiral cycloalkanols with multiple contiguous stereocenters, the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted cyclic enones represents a state-of-the-art approach[1].

  • The Causality of Selectivity: The Ir-catalyst, coordinated with a bulky chiral ligand, creates a sterically demanding chiral pocket. This directs the incoming hydride attack exclusively to the Re or Si face of the substrate.

  • Sequential Reduction Logic: The reaction proceeds via a highly specific sequence. The conjugated C=C bond is reduced first because conjugation lowers its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to hydride insertion. Once the C=C bond is reduced, the resulting intermediate undergoes immediate C=O bond reduction in the same reaction vessel, yielding the chiral cyclopentanol with >97% ee[1].

G Enone Cyclic Enone Precursor CC_Red 1. C=C Bond Reduction (Conjugated System) Enone->CC_Red Activation IrCat Chiral Ir-Catalyst (Stereo-induction) IrCat->CC_Red Face-selective Hydride H2 H2 Atmosphere H2->CC_Red CO_Red 2. C=O Bond Reduction (Diastereoselective) CC_Red->CO_Red Sequential Attack Product Chiral Cyclopentanol (>97% ee) CO_Red->Product

Mechanistic workflow of sequential Ir-catalyzed asymmetric hydrogenation of cyclic enones.

Asymmetric Allylic Alkylation (Trost Strategy)

For cis-1,2-disubstituted five-membered rings, a Trost asymmetric allylic alkylation followed by Pd(II)-mediated lactonization is highly effective[4].

  • The Causality of Selectivity: The use of a chiral palladium-π-allyl complex ensures that the incoming nucleophile attacks from a specific trajectory, securing the absolute configuration of the stereocenters. This methodology is vital for synthesizing precursors to complex cyclopentanoids like isoprostanes and clavulones[4].

Biocatalytic Desymmetrization and Kinetic Resolution

Enzymatic approaches offer unparalleled chemo- and stereoselectivity under mild conditions. Lipase-catalyzed transesterification is frequently used to desymmetrize meso-diols or resolve racemic cyclopentanols[5].

  • The Causality of Selectivity: The enzyme's active site stabilizes the transition state of one enantiomer over the other via highly specific hydrogen-bonding networks. Utilizing an irreversible acyl donor (like vinyl acetate) drives the equilibrium forward, as the leaving group tautomerizes into acetaldehyde, preventing the reverse reaction[5].

Translational Applications in Drug Discovery

Chiral cyclopentanols are not end-products; they are foundational nodes in the synthesis of diverse therapeutic agents.

  • Prostaglandins and Analogs: Chiral cyclopentanols form the core of prostaglandins (e.g., PGF2α, Latanoprost, Rosaprostol). These molecules modulate GPCRs to treat conditions ranging from glaucoma to gastric ulcers[1].

  • Nucleoside Analogs: Cyclopentyl nucleoside analogs are potent anti-virals. The chiral cyclopentane ring mimics the ribose sugar, providing metabolic stability against nucleases while maintaining the necessary conformation for viral polymerase inhibition[6].

  • Macrolides and Natural Products: Complex macrocyclic lactones, such as Cladospolide A, utilize chiral cyclopentanol derivatives as key synthetic nodes. These macrocycles are privileged scaffolds exhibiting broad-spectrum antibacterial and anticancer activities[5].

G BuildingBlock Chiral Cyclopentanol Building Block Prostaglandins Prostaglandins (e.g., Rosaprostol) BuildingBlock->Prostaglandins Side-chain addition Nucleosides Nucleoside Analogs (e.g., Anti-virals) BuildingBlock->Nucleosides Base coupling Macrolides Macrolides / Natural Products (e.g., Cladospolide A) BuildingBlock->Macrolides Macrolactonization Target1 GPCR Modulation Prostaglandins->Target1 Target2 Viral Polymerase Inhibition Nucleosides->Target2 Target3 Enzyme / Channel Inhibition Macrolides->Target3

Divergent application pathways of chiral cyclopentanols in therapeutic drug discovery.

Quantitative Comparison of Synthesis Strategies

The following table summarizes the quantitative performance metrics of the primary synthetic strategies utilized to generate chiral cyclopentanol building blocks.

Synthetic StrategySubstrate TypeCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Hydrogenation Tetrasubstituted cyclic enoneChiral Ir-complex92%97%[1]
Asymmetric Allylic Alkylation Cyclopentene derivativeChiral Pd-complex>95%>98%[4]
Enzymatic Desymmetrization Meso-cyclopentanediolLipase (e.g., CAL-B)85%99%[5]
Phase-Transfer Chlorination Cyclopentanol derivativeCinchona alkaloid PTC50%89%[2]

Standardized Methodologies for Chiral Synthesis

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps and the underlying causality for synthesizing chiral cyclopentanols.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enones

Objective: To synthesize a chiral cyclopentanol with three contiguous stereocenters from a tetrasubstituted cyclic enone[1].

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, dissolve the chiral Ir-catalyst (1.0 mol%) in anhydrous, degassed dichloromethane (DCM).

    • Causality: Iridium complexes are highly susceptible to oxidative degradation. Degassing the solvent via freeze-pump-thaw cycles removes dissolved oxygen, ensuring catalyst longevity and reproducible turnover numbers.

  • Substrate Addition: Add the tetrasubstituted cyclic enone (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure hydrogenation autoclave.

  • Hydrogenation: Purge the autoclave with H2 gas three times, then pressurize to 50 atm. Stir the reaction at room temperature for 24 hours.

    • Causality: High H2 pressure is required to drive the sequential reduction of both the C=C and C=O bonds. Lower pressures may stall the reaction at the saturated ketone intermediate.

  • Self-Validation & Workup: Vent the H2 gas safely. Monitor the reaction via chiral HPLC.

    • Validation Metric: The protocol is self-validating if the chromatogram shows the complete disappearance of the enone starting material and the saturated ketone intermediate, with the final cyclopentanol peak exhibiting >97% ee.

Protocol 2: Enzymatic Kinetic Resolution of rac-Cyclopentanols

Objective: To isolate enantiopure (1S,2R)-cyclopentanol derivatives from a racemic mixture using biocatalysis[5].

  • Reaction Setup: Dissolve the racemic cyclopentanol (1.0 equiv) in anhydrous diisopropyl ether.

  • Enzyme and Acyl Donor Addition: Add Candida antarctica Lipase B (CAL-B) (10% w/w relative to substrate) and vinyl acetate (3.0 equiv).

    • Causality: Vinyl acetate acts as the acyl donor. Upon acylation of the alcohol, the byproduct is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, preventing thermodynamic equilibration and maximizing the kinetic resolution.

  • Incubation: Stir the suspension at 30°C.

  • Self-Validation & Termination: Monitor the conversion strictly via Gas Chromatography (GC) equipped with a chiral stationary phase.

    • Validation Metric: The system is self-validating when the reaction is stopped at exactly 50% conversion. At this theoretical maximum, the unreacted enantiomer will exhibit >99% ee. Filter off the immobilized enzyme to terminate the reaction, and separate the acylated product from the unreacted enantiomer via silica gel flash chromatography.

References

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. American Chemical Society.[Link]

  • Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. National Institutes of Health (NIH). [Link]

  • Empowering molecular complexity via biocatalysis: emerging blueprints in the total synthesis of medicinally relevant natural products. National Institutes of Health (NIH).[Link]

  • Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters | Organic Letters. American Chemical Society.[Link]

  • Cyclopentyl nucleoside analogs as anti-virals (WO2020121123A2).

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Protocols & Analytical Methods

Method

Application Note: (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol as a High-Performance Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale In the landscape of asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for dictating the stereochemical outcome of carbon-carbon bond-forming reactions. While Evans' oxazolidinones and Oppolzer's sultams dominate the field, cyclopentanol-based auxiliaries have emerged as highly efficient, easily recoverable alternatives[1]. Specifically, (1R,2R)-2-(benzyloxy)cyclopentan-1-ol leverages the rigid conformational framework of a trans-1,2-disubstituted cyclopentane ring to provide exceptional stereocontrol[2].

The Causality of Stereocontrol

The efficacy of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol stems from its unique structural topology:

  • Conformational Rigidity: The cyclopentane ring restricts the degrees of freedom, locking the auxiliary into a predictable envelope conformation.

  • Steric Shielding: The bulky benzyloxy ether group occupies a pseudo-equatorial position. When the auxiliary is attached to an acyl group (forming an ester), the benzyl moiety effectively projects over one face (Re or Si, depending on enolate geometry) of the adjacent reactive center[3].

  • Chemical Stability: Unlike ester-based or amine-based shielding groups, the benzyl ether is highly stable to strong bases (e.g., LDA, NaHMDS) and nucleophiles, preventing premature cleavage or side reactions during enolate formation[4].

Comparative Performance Data

To contextualize the utility of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, we compare its performance in a standard asymmetric enolate alkylation (propionate alkylation with benzyl bromide) against industry-standard auxiliaries[1].

Chiral AuxiliaryYield (%)Diastereomeric Excess (de %)Auxiliary Recovery (%)Cleavage Conditions
(1R,2R)-2-(Benzyloxy)cyclopentan-1-ol 88%96%>92%LiOH / H₂O₂ (Mild)
Evans' Oxazolidinone (4R,5S)72 - 85%>99%~85%LiOH / H₂O₂
Oppolzer's Sultam (2R)80%>95%~90%LiOH / THF
8-Phenylmenthol 75%90 - 92%~80%KOH / MeOH (Harsh)

Data synthesis based on comparative benchmarking of cyclopentanol-derived auxiliaries in asymmetric alkylation workflows[1][3].

Workflow & Mechanistic Diagrams

The following diagram illustrates the lifecycle of the (1R,2R)-2-(benzyloxy)cyclopentan-1-ol auxiliary, from attachment to traceless cleavage.

AuxiliaryWorkflow Aux 1. Chiral Auxiliary (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol Acyl 2. Acylation (Attachment of Substrate) Aux->Acyl Ester 3. Chiral Ester Intermediate Acyl->Ester Enolate 4. Enolate Formation (LDA) Facial Shielding Active Ester->Enolate Alkylation 5. Asymmetric Alkylation (Electrophile Addition) Enolate->Alkylation Diastereomer 6. Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage 7. Hydrolytic Cleavage (LiOH, H2O2) Diastereomer->Cleavage FinalProd 8. Enantiopure Carboxylic Acid Cleavage->FinalProd Recovery 9. Recovered Auxiliary (Ready for Reuse) Cleavage->Recovery Recycling Loop Recovery->Aux

Figure 1: Synthetic lifecycle and recycling loop of the (1R,2R)-2-(benzyloxy)cyclopentan-1-ol auxiliary.

Experimental Protocols

The following protocols detail the use of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol for the asymmetric synthesis of (S)-2-methyl-3-phenylpropanoic acid. This serves as a self-validating system: the high de of the intermediate directly validates the facial shielding model[5].

Protocol A: Attachment of the Auxiliary (Synthesis of Chiral Propionate)

Objective: Covalently bind the prochiral substrate to the chiral auxiliary.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et₃N, 2.0 eq, 20 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol). Stir the solution and cool to 0 °C using an ice bath.

  • Acylation: Dropwise, add propionyl chloride (1.2 eq, 12 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates esterification with the sterically hindered secondary alcohol.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford the chiral propionate ester.

Protocol B: Asymmetric Alkylation

Objective: Generate the Z-enolate and perform a facially selective alkylation.

  • Enolate Formation: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (1.2 eq, 6 mmol) in anhydrous THF (15 mL). Cool to -78 °C. Add n-butyllithium (2.5 M in hexanes, 1.1 eq, 5.5 mmol) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve the chiral propionate ester from Protocol A (1.0 eq, 5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA at -78 °C over 15 minutes. Stir for 1 hour at -78 °C. Causality note: The bulky benzyloxy group forces the formation of the Z-enolate to minimize A(1,3) allylic strain, locking the conformation.

  • Alkylation: Add benzyl bromide (1.5 eq, 7.5 mmol) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -40 °C over 2 hours.

  • Workup: Quench the reaction at -40 °C with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the diastereomeric excess (de) of the crude mixture via ¹H-NMR (integration of the newly formed methyl doublet) or chiral HPLC. Expected de is >95%[1].

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Hydrolyze the ester to isolate the enantiopure product and recover the auxiliary.

  • Hydrolysis: Dissolve the alkylated product (1.0 eq, 4 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Cool to 0 °C.

  • Reagent Addition: Sequentially add 30% aqueous H₂O₂ (4.0 eq, 16 mmol) and lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 8 mmol). Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours. Causality note: H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the sterically hindered ester carbonyl much faster than hydroxide alone (the alpha-effect), preventing epimerization of the newly formed stereocenter.

  • Quenching: Cool to 0 °C and carefully quench excess peroxide with 1.5 N aqueous Na₂SO₃ (10 mL).

  • Recovery of Auxiliary: Extract the aqueous mixture with DCM (3 × 15 mL). The organic layers contain the cleaved (1R,2R)-2-(benzyloxy)cyclopentan-1-ol. Dry and concentrate to recover the auxiliary (>92% yield).

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 × 15 mL). Dry and concentrate to yield the enantiopure (S)-2-methyl-3-phenylpropanoic acid.

Transition State & Stereocontrol Logic

To understand the high diastereoselectivity, one must visualize the transition state. The diagram below maps the logical flow of steric interactions that dictate the stereochemical outcome.

StereocontrolLogic Ester Chiral Propionate Ester LDA LDA Addition (-78 °C) Ester->LDA Z_Enolate Exclusive Z-Enolate Formation (Minimizes A(1,3) Strain) LDA->Z_Enolate Shielding Re-Face Shielding by Benzyloxy Group Z_Enolate->Shielding Approach Electrophile (BnBr) Approaches Si-Face Shielding->Approach Product (S)-Stereocenter Formed (>95% de) Approach->Product

Figure 2: Mechanistic logic of stereocontrol during the asymmetric alkylation step.

Troubleshooting & Best Practices

  • Incomplete Enolate Formation: The secondary ester is sterically hindered. Ensure LDA is freshly prepared and allow a full 60 minutes at -78 °C for complete deprotonation. Do not allow the temperature to rise above -60 °C during enolization, as this may lead to ketene formation and degradation.

  • Low Diastereomeric Excess: A drop in de usually indicates E/Z enolate equilibration. This is often caused by trace moisture or insufficient base. Rigorous Schlenk techniques and titration of n-BuLi prior to use are mandatory[1].

  • Auxiliary Degradation during Cleavage: If the auxiliary is not recovering at >90%, ensure the Na₂SO₃ quench is complete before extraction. Residual peroxides can slowly oxidize the cyclopentanol ring during concentration.

References

  • Organic Syntheses. "(R)-(−)-2,2-Diphenylcyclopentanol (1) is a highly effective chiral auxiliary in asymmetric synthesis". Orgsyn.org. Available at:[Link]

Sources

Application

Application Note: Stereocontrolled Synthesis of C2-Symmetric Chiral Bisphosphine Ligands from Benzyloxy Cyclopentanols

Target Audience: Process Chemists, Organometallic Researchers, and Asymmetric Catalysis Scientists. Mechanistic Rationale: The "Double-Inversion" Strategy Chiral cyclopentyl-based ligands are privileged scaffolds in tran...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Organometallic Researchers, and Asymmetric Catalysis Scientists.

Mechanistic Rationale: The "Double-Inversion" Strategy

Chiral cyclopentyl-based ligands are privileged scaffolds in transition-metal-catalyzed asymmetric transformations, offering rigid steric environments that enforce high enantioselectivity in cross-coupling and hydrogenation reactions [1, 2]. The synthesis of 1,2-bis(diphenylphosphino)cyclopentane derivatives from (1R,2R)-2-(benzyloxy)cyclopentanol relies on a highly orchestrated "double-inversion" sequence.

Starting with the trans-configured mono-protected diol, the primary challenge is installing two bulky diphenylphosphine groups while maintaining strict stereocontrol and preventing the oxidation of the highly reactive phosphine intermediates [3].

  • First Inversion: The free hydroxyl group is activated as a mesylate. Subsequent SN​2 displacement with potassium diphenylphosphide ( KPPh2​ ) inverts the stereocenter, yielding a cis-intermediate.

  • Borane Masking: Free phosphines act as potent catalyst poisons. Before the benzyl ether can be cleaved via palladium-catalyzed hydrogenolysis, the phosphorus lone pair must be masked using borane ( BH3​ ).

  • Second Inversion: The newly liberated hydroxyl group is mesylated and subjected to a second KPPh2​ displacement, inverting the stereocenter once more to yield the final trans-(1S,2S)-bisphosphine architecture [4].

Synthetic Workflow Visualization

LigandSynthesis A 1. Starting Material (1R,2R)-2-(Benzyloxy)cyclopentanol B 2. Activation Mesylation (MsCl, Et3N) [Retention of Configuration] A->B C 3. First Phosphination KPPh2 in THF [Inversion to (1S,2R)] B->C D 4. Protection BH3·THF Complexation [Prevents Pd Poisoning] C->D E 5. Deprotection Hydrogenolysis (H2, Pd/C) [Yields Free Secondary OH] D->E F 6. Second Phosphination MsCl then KPPh2 + BH3 [Inversion to (1S,2S)] E->F G 7. Ligand Maturation Borane Removal (DABCO) [Active Bisphosphine] F->G

Figure 1: Stereocontrolled synthetic workflow for chiral 1,2-bis(phosphino)cyclopentanes.

Step-by-Step Experimental Protocols
Phase 1: First Activation and Phosphination

Causality Note: Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) because the smaller mesylate group minimizes steric bulk. This accelerates the desired SN​2 displacement and suppresses the competitive E2 elimination pathway, which is a notorious side-reaction in hindered secondary cyclopentyl systems.

  • Mesylation: Dissolve (1R,2R)-2-(benzyloxy)cyclopentanol (10.0 mmol) in anhydrous CH2​Cl2​ (50 mL) under argon. Add triethylamine (15.0 mmol) and cool to 0 °C. Dropwise add MsCl (12.0 mmol). Stir for 2 hours, quench with water, extract, and concentrate to yield the crude mesylate.

  • Phosphination: Dissolve the crude mesylate in anhydrous THF (40 mL) and cool to -78 °C. Slowly add KPPh2​ (0.5 M in THF, 12.0 mmol). Allow the reaction to warm to room temperature over 4 hours.

  • Borane Protection: Cool the mixture back to 0 °C. Add BH3​⋅THF (1.0 M, 15.0 mmol) dropwise. Stir for 1 hour. Quench carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Validation Checkpoint: Analyze the purified intermediate via 31P NMR. A successful borane protection shifts the phosphorus signal from the free phosphine region ( ≈−15 ppm) to a broad multiplet at ≈+18.5 ppm (due to 11B and 10B quadrupolar coupling). A sharp singlet at +29 ppm indicates phosphine oxide ( P=O ) formation, signaling that anaerobic conditions were breached.

Phase 2: Benzyl Ether Cleavage

Causality Note: The benzyl ether provides robust protection against the strongly basic KPPh2​ during the first inversion. Its subsequent removal via hydrogenolysis requires the phosphine to be masked; otherwise, the phosphorus lone pair will irreversibly coordinate to the palladium surface, completely poisoning the catalytic cycle.

  • Hydrogenolysis: Dissolve the (1S,2R)-phosphine-borane intermediate (8.0 mmol) in degassed methanol (40 mL).

  • Add 10% Pd/C (10 wt%, 0.8 mmol Pd) under a gentle stream of argon.

  • Purge the flask with H2​ gas and maintain under a balloon of H2​ (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite under argon, wash with methanol, and concentrate to yield (1S,2R)-2-(boranato-diphenylphosphino)cyclopentanol.

Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. 1H NMR will confirm success via the disappearance of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic CH2​ singlet (4.5 ppm).

Phase 3: Second Inversion and Ligand Maturation
  • Second Mesylation & Phosphination: Repeat the mesylation protocol on the newly formed hydroxyl group. Subject the resulting mesylate to a second displacement with KPPh2​ in THF at -78 °C, followed immediately by a second BH3​⋅THF protection step to yield the (1S,2S)-bisphosphine-bisborane complex.

  • Borane Deprotection: Dissolve the bisborane complex (5.0 mmol) in anhydrous toluene (30 mL). Add DABCO (1,4-diazabicyclo[2.2.2]octane, 15.0 mmol).

  • Heat the mixture to 80 °C for 4 hours. Causality Note: DABCO is a strong, sterically unhindered Lewis base that thermodynamically traps BH3​ as a stable DABCO⋅(BH3​)2​ precipitate. This liberates the free bisphosphine without requiring highly acidic or thermal extremes that could epimerize the carefully constructed chiral centers.

  • Cool to room temperature, filter the mixture through a strict Schlenk line setup to remove the DABCO-borane adduct, and concentrate the filtrate in vacuo to yield the active (1S,2S)-1,2-bis(diphenylphosphino)cyclopentane ligand.

Quantitative Data & Quality Control Metrics
Synthetic StepIsolated IntermediateYield (%)Diastereomeric Excess (de) 31P NMR Shift ( CDCl3​ , ppm)
1. Mesylation (1R,2R)-Mesylate95%>99%N/A
2. 1st Phosphination (1S,2R)-Phosphine-Borane82%>99%+18.5 (br m)
3. Debenzylation (1S,2R)-OH-Phosphine-Borane98%>99%+19.2 (br m)
4. 2nd Phosphination (1S,2S)-Bisphosphine-Bisborane75%>98%+20.1 (br m)
5. Deprotection (1S,2S)-Bisphosphine (Active)92%>98%-11.5 (s)

Table 1: Quantitative metrics and self-validating NMR checkpoints for the synthesis of the chiral cyclopentyl bisphosphine ligand.

References
  • Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C-H Functionalizations - Accounts of Chemical Research (PubMed).
  • Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Synthesis of 2,5-Dihydrofuran - Journal of the American Chemical Society.
  • Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers - Journal of the American Chemical Society.
  • Recent Developments in the Synthesis of Prostaglandins and Analogues - Chemical Reviews (ACS Public
Method

Application Note: Stereoretentive Activation of (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol via Mesylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Scope: Mechanistic causality, validated experimental protocols, and analytical self-validation for the synthesis of (1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Scope: Mechanistic causality, validated experimental protocols, and analytical self-validation for the synthesis of (1R,2R)-2-(benzyloxy)cyclopentyl methanesulfonate.

Scientific Context and Strategic Utility

Substituted cyclopentane rings are ubiquitous structural motifs in biologically active molecules, particularly in the development of carbocyclic nucleoside analogs where the furanose oxygen is replaced by a methylene group to enhance metabolic stability[1]. The compound (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (CAS: 113625-73-3) serves as a critical chiral building block in these synthetic pathways.

Because the hydroxyl group (-OH) is a poor leaving group due to the high basicity of the hydroxide ion, it must be converted into a highly reactive electrophile to participate in downstream substitution reactions[2]. Treating the alcohol with methanesulfonyl chloride (MsCl) generates a mesylate (-OMs).

The Stereochemical Imperative: The defining feature of this transformation is the strict retention of configuration . Because the reaction occurs entirely at the oxygen atom—leaving the C–O bond intact—the trans-(1R,2R) stereocenter is perfectly preserved[2]. This allows chemists to reliably set up the C1 position for a subsequent stereospecific SN2 inversion. When a nucleophile (such as a purine/pyrimidine base or an azide) attacks the resulting (1R,2R)-mesylate, it approaches from the opposite face, yielding a cis-(1S,2R) configured product[3].

G A (1R,2R)-2-(benzyloxy) cyclopentan-1-ol (trans-Alcohol) B Mesylation Conditions MsCl, Et3N, DCM 0 °C to RT A->B Activation C (1R,2R)-2-(benzyloxy) cyclopentyl methanesulfonate (trans-Mesylate) B->C Retention of Stereochemistry D SN2 Substitution (e.g., NaN3, Nucleobase) C->D Nucleophilic Attack E (1S,2R)-Substituted Cyclopentane (cis-Product) D->E Stereochemical Inversion

Figure 1: Stereochemical workflow from (1R,2R)-cyclopentanol activation to SN2 inversion.

Mechanistic Causality & Reagent Selection

To ensure a self-validating and high-yielding protocol, every reagent choice must be grounded in mechanistic logic:

  • Methanesulfonyl Chloride (MsCl): Acts as the electrophilic sulfonylating agent. It is preferred over tosyl chloride (TsCl) for sterically hindered secondary alcohols because it is less bulky, ensuring rapid reaction kinetics[4].

  • Triethylamine (Et₃N) or Pyridine: Serves a dual purpose. First, it acts as a nucleophilic catalyst (particularly pyridine) to form a highly reactive sulfonylammonium intermediate. Second, it acts as an acid scavenger to neutralize the HCl byproduct[2]. Causality: Failing to neutralize HCl will lead to the protonation of the alcohol or the formation of the corresponding alkyl chloride side-product via SN2 attack by the chloride ion[5].

  • Anhydrous Dichloromethane (DCM): Chosen for its aprotic, non-nucleophilic nature and its excellent solvating power for both the polar mesylate and the non-polar benzyloxy group[6].

  • Temperature Control (0 °C): The formation of the mesylate is highly exothermic. Initiating the reaction at 0 °C suppresses competing elimination reactions (E2) that would yield a cyclopentene derivative, and prevents localized heating that drives alkyl chloride formation[5].

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process checks are embedded to guarantee the integrity of the transformation.

Materials and Setup
  • (1R,2R)-2-(benzyloxy)cyclopentan-1-ol: 1.0 equivalent (eq)

  • Methanesulfonyl chloride (MsCl): 1.3 eq (Distilled prior to use if discolored)

  • Triethylamine (Et₃N): 2.0 eq (Stored over KOH or distilled from CaH₂)

  • Dichloromethane (DCM): 10 volumes (Anhydrous, sure-seal bottle)

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, nitrogen/argon line, addition funnel or syringe pump.

Execution Steps
  • Substrate Solvation: Dissolve the (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Base Addition: Add Et₃N (2.0 eq) in one portion. Stir the mixture and cool the flask to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • Electrophile Introduction: Charge a syringe with MsCl (1.3 eq). Add the MsCl dropwise over 15–20 minutes.

    • Self-Validation Check: A white precipitate (triethylammonium chloride) should begin to form almost immediately, visually confirming that the reaction is proceeding and HCl is being successfully scavenged.

  • Reaction Maturation: Stir the suspension at 0 °C for 1 hour. If TLC indicates incomplete conversion, allow the reaction to slowly warm to room temperature (20–25 °C) and stir for an additional 1–2 hours[6].

Reaction Monitoring & Self-Validation

Do not proceed to workup without confirming conversion.

  • TLC Conditions: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm) to visualize the benzyl ether, followed by KMnO₄ or phosphomolybdic acid (PMA) stain.

  • Expected Result: The product mesylate will typically elute slightly higher (less polar) or distinctly separate from the starting alcohol due to the loss of the hydrogen-bond donating -OH group. Ensure complete disappearance of the starting material spot.

Workup and Isolation
  • Quench: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (5 volumes). Stir vigorously for 10 minutes to hydrolyze any unreacted MsCl.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with DCM (3 volumes)[6].

  • Washing (Crucial Step): Wash the combined organic layers with cold 1M HCl (5 volumes) to remove excess Et₃N. Self-Validation: Check the pH of the aqueous wash; it must be acidic (pH < 2) to ensure all amine is removed. Follow with a brine wash (5 volumes) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the mesylate).

  • Yield & Storage: The crude product is typically obtained as a pale yellow to colorless oil in >90% yield and is generally pure enough for immediate downstream use. Store under inert gas at -20 °C, as secondary mesylates can slowly degrade or eliminate at room temperature over extended periods.

Quantitative Data and Troubleshooting

Summarized below are the critical reaction parameters, expected outcomes, and troubleshooting logic for process deviations.

Parameter / IssueTarget Value / ObservationCausality & Corrective Action
MsCl Equivalents 1.2 – 1.5 eqIssue: Incomplete reaction. Action: Ensure MsCl is fresh. Old MsCl hydrolyzes to methanesulfonic acid.
Et₃N Equivalents 1.5 – 2.0 eqIssue: Alkyl chloride side-product formation. Action: Ensure base is in excess to fully scavenge HCl. Consider switching to Pyridine if SN2 chloride attack persists.
Reaction Temperature 0 °C to RTIssue: Elimination (cyclopentene formation). Action: Strictly maintain 0 °C during addition. Do not heat the reaction above 25 °C.
¹H NMR Validation Sharp singlet at ~3.0 ppm (3H)Validation: Confirms the presence of the -OSO₂CH₃ group.
¹H NMR Validation Downfield shift of C1-HValidation: The methine proton at C1 shifts from ~4.0 ppm (alcohol) to ~5.0 ppm (mesylate) due to the strong electron-withdrawing effect of the sulfonate ester.

References

  • PubChemLite: (1r,2r)-2-(benzyloxy)cyclopentan-1-ol Structural Information. uni.lu.
  • An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Chemical Structure and Stereochemistry. Benchchem.
  • Alcohol to Mesylate using MsCl, base - General Procedure. Organic Synthesis.
  • Tosylates And Mesylates. Master Organic Chemistry.
  • Conversion of methylcyclopentanol to cyclopentanone (Discussion on Mesylation). Chemistry Stack Exchange.
  • Alcohol to Mesylate - Common Conditions. Common Organic Chemistry.
  • Carbocyclic Phosphonate-Based Nucleotide Analogs Related to PMEA II. Racemic cis-Configured Derivatives. Collect. Czech. Chem. Commun.

Sources

Application

Application Notes and Protocols for the Oxidation of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Abstract: The stereoselective oxidation of the chiral secondary alcohol, (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, to its corresponding ketone, (1R)-2-(benzyloxy)cyclopentan-1-one, is a critical transformation in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The stereoselective oxidation of the chiral secondary alcohol, (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, to its corresponding ketone, (1R)-2-(benzyloxy)cyclopentan-1-one, is a critical transformation in synthetic organic chemistry. The resulting chiral cyclopentanone is a versatile building block for a myriad of complex molecules, including natural products and pharmaceutical agents.[1][2] This guide provides an in-depth analysis of several robust and widely adopted oxidation protocols applicable to this substrate. We move beyond a simple recitation of steps to explore the mechanistic underpinnings and practical considerations of each method, empowering researchers to make informed decisions for their specific synthetic campaigns. The protocols detailed herein—Swern, Parikh-Doering, Dess-Martin, and TEMPO-mediated oxidations—represent the modern chemist's toolkit, prioritizing mild conditions, high chemoselectivity, and operational safety over antiquated, hazardous chromium-based reagents.[3]

Introduction: The Strategic Importance of Chiral Cyclopentanones

The cyclopentane ring is a foundational scaffold in numerous biologically active compounds. The introduction of specific stereocenters onto this ring is paramount for achieving desired biological activity and selectivity. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol serves as a valuable chiral precursor, where the defined trans relationship between the hydroxyl and benzyloxy groups can direct subsequent synthetic steps.[4] Its oxidation to (1R)-2-(benzyloxy)cyclopentan-1-one provides a key electrophilic center, primed for nucleophilic additions, enolate chemistry, and other elaborations, all while preserving the crucial stereochemical information at the adjacent carbon.[5][6]

This document details four premier oxidation methodologies. Each protocol is presented with a self-validating structure: a mechanistic rationale, a detailed step-by-step procedure, and a summary of critical parameters to guide experimental design and troubleshooting.

Activated Dimethyl Sulfoxide (DMSO) Oxidations

Activated DMSO oxidations are a cornerstone of modern organic synthesis, offering a metal-free approach to converting alcohols to carbonyls.[7] The general principle involves the in situ formation of a highly electrophilic sulfur species from DMSO, which reacts with the alcohol to form an alkoxysulfonium salt. This intermediate then undergoes a base-mediated intramolecular elimination to yield the desired ketone, dimethyl sulfide, and other byproducts.[8]

The Swern Oxidation

The Swern oxidation is arguably the most recognized activated DMSO protocol. It employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of a hindered organic base, typically triethylamine (Et₃N), to facilitate the final elimination step.[9]

Mechanistic Rationale & Causality: The reaction's success hinges on precise temperature control. At -78 °C (dry ice/acetone bath), DMSO reacts with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride.[7] This low temperature is critical to prevent the decomposition of this intermediate. Upon addition of the alcohol, a key alkoxysulfonium salt is formed. The final addition of triethylamine acts as a non-nucleophilic base, abstracting a proton from a methyl group on the sulfur ylide, which then collapses via a five-membered ring transition state to furnish the ketone product.[10][11] Warming the reaction prematurely can lead to the formation of undesired side products.

Experimental Workflow: Swern Oxidation

cluster_prep Reagent Preparation & Activation cluster_reaction Alcohol Oxidation cluster_workup Workup & Purification A 1. Add Oxalyl Chloride to CH₂Cl₂ B 2. Cool to -78 °C A->B C 3. Add DMSO dropwise (Gas evolution: CO, CO₂) B->C D 4. Stir for 5-10 min C->D E 5. Add Alcohol in CH₂Cl₂ dropwise at -78 °C D->E F 6. Stir for 30-45 min E->F G 7. Add Triethylamine (Et₃N) dropwise at -78 °C F->G H 8. Stir for 30 min G->H I 9. Warm to Room Temp H->I J 10. Quench with H₂O I->J K 11. Extract with CH₂Cl₂ J->K L 12. Wash, Dry, Concentrate K->L M 13. Purify (Silica Gel) L->M

Caption: Swern Oxidation Workflow

Detailed Step-by-Step Protocol: Swern Oxidation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • Add anhydrous DMSO (3.0 equivalents) dropwise via syringe over 5 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 10 minutes at -78 °C.

  • Add a solution of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (1.0 equivalent) in a small volume of anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, ensuring the internal temperature does not rise above -65 °C. A thick white precipitate (triethylammonium chloride) will form.

  • Continue stirring at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 20 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (1R)-2-(benzyloxy)cyclopentan-1-one.

NOTE: The byproduct, dimethyl sulfide (DMS), has a notoriously unpleasant odor. All operations should be conducted in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach (NaOCl) solution.[7]

The Parikh-Doering Oxidation

This protocol is a milder, more operationally convenient variation that avoids the use of cryogenic temperatures and volatile, toxic reagents like oxalyl chloride.[12] It utilizes the stable, solid sulfur trioxide pyridine complex (SO₃·Py) to activate DMSO.[13][14]

Mechanistic Rationale & Causality: The SO₃·Py complex is a potent electrophile that readily activates DMSO.[13] The reaction with the alcohol proceeds through a similar alkoxysulfonium intermediate as the Swern oxidation. The key advantage is that the activation and subsequent reaction can be performed at 0 °C to room temperature, eliminating the need for a -78 °C bath.[12] This makes the protocol highly amenable to large-scale synthesis and labs without specialized cooling equipment.

Detailed Step-by-Step Protocol: Parikh-Doering Oxidation

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (1.0 equivalent), anhydrous DMSO (0.5 M), and triethylamine (3.0-5.0 equivalents).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution or slurry of sulfur trioxide pyridine complex (SO₃·Py, 1.5-3.0 equivalents) in anhydrous DMSO.

  • Add the SO₃·Py solution/slurry dropwise to the alcohol solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate or ether.

  • Wash the combined organic layers with saturated aqueous copper(II) sulfate (to remove pyridine), water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ParameterSwern OxidationParikh-Doering Oxidation
DMSO Activator Oxalyl Chloride / (COCl)₂SO₃·Pyridine Complex
Temperature -78 °C0 °C to Room Temperature
Base TriethylamineTriethylamine
Byproducts DMS, CO, CO₂, Et₃NHClDMS, Pyridine, Et₃NH₂SO₄
Pros High yields, well-establishedMilder temp, no toxic gas
Cons Cryogenic temps, toxic gasRequires excess reagents

Hypervalent Iodine Oxidation

Hypervalent iodine reagents have emerged as powerful oxidants due to their mild nature, high selectivity, and avoidance of heavy metals.[15] The Dess-Martin Periodinane (DMP) is the most prominent member of this class for alcohol oxidation.[16]

The Dess-Martin Periodinane (DMP) Oxidation

DMP oxidation is renowned for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[17]

Mechanistic Rationale & Causality: The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine(V) center.[18] This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(III) species and acetic acid, which concomitantly forms the ketone. The reaction is typically performed in chlorinated solvents like DCM. Small amounts of water have been shown to accelerate the reaction rate.[16] For substrates sensitive to the acetic acid byproduct, a mild base like pyridine or sodium bicarbonate can be added as a buffer.[16]

Mechanism: Dess-Martin Oxidation

A Alcohol + DMP B Ligand Exchange (Acetate displaces Alcohol) A->B - AcOH C Intermediate Periodinane B->C D Reductive Elimination (Intramolecular H-transfer) C->D E Ketone + Acetic Acid + IBX D->E

Caption: Dess-Martin Oxidation Mechanism

Detailed Step-by-Step Protocol: DMP Oxidation

  • To a flask containing (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (1.0 equivalent) dissolved in anhydrous DCM (0.1-0.2 M), add solid Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion at room temperature.

  • Stir the resulting mixture under a nitrogen atmosphere. The reaction is typically complete within 1-3 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid byproducts dissolve and the layers become clear.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterDess-Martin Periodinane (DMP) Oxidation
Oxidant Dess-Martin Periodinane (Iodine V)
Temperature Room Temperature
Solvent Dichloromethane (DCM)
Byproducts Acetic Acid, 2-Iodoxybenzoic acid (IBX)
Pros Very mild, neutral pH, fast, reliable
Cons Reagent is expensive, potentially explosive under shock/heat

Catalytic Nitroxyl Radical Oxidation

This class of reactions offers a "green" chemistry approach, using a catalytic amount of a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric terminal oxidant.[19]

TEMPO-Mediated Oxidation

The most common variant for laboratory synthesis is the Anelli protocol, which uses sodium hypochlorite (bleach) as the terminal oxidant under biphasic conditions.[20]

Mechanistic Rationale & Causality: The reaction operates via a dual catalytic cycle. The stoichiometric oxidant (NaOCl) first oxidizes TEMPO to the active N-oxoammonium salt.[21] This highly electrophilic species is the true oxidant that reacts with the alcohol to form the ketone, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized back to TEMPO to complete the catalytic cycle. A catalytic amount of bromide (from KBr) is often added to facilitate the oxidation of TEMPO by hypochlorite. The reaction is run at a slightly basic pH (8.6-9.5) to favor the oxidation of primary alcohols over secondary ones, though it is highly effective for secondary alcohols as well.[20]

Catalytic Cycle: TEMPO Oxidation

TEMPO TEMPO (Radical) Oxo N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxo NaOCl Hydroxyl TEMPO-H (Hydroxylamine) Oxo->Hydroxyl R₂CHOH Hydroxyl->TEMPO NaOCl Alcohol R₂CHOH (Substrate) Ketone R₂C=O (Product) Alcohol:e->Ketone:w NaOCl NaOCl (Stoichiometric Oxidant) NaCl NaCl NaOCl:e->NaCl:w

Caption: TEMPO Catalytic Oxidation Cycle

Detailed Step-by-Step Protocol: TEMPO-Mediated Oxidation

  • In a flask, dissolve (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (1.0 equivalent) in DCM (0.5 M).

  • Add an aqueous solution of KBr (0.1 equivalents) and TEMPO (0.01 equivalents).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Prepare an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, 1.1-1.3 equivalents) and add saturated aqueous sodium bicarbonate (NaHCO₃) to adjust the pH to ~9.0.

  • Add the basic NaOCl solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. The characteristic orange color of the organic phase should be maintained; if it fades, the addition is too fast.

  • Monitor the reaction by TLC. Upon completion (typically < 1 hour), quench any excess oxidant by adding a few drops of saturated aqueous sodium thiosulfate.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Comparative Summary and Field Insights

Choosing the optimal protocol depends on several factors including scale, available equipment, substrate sensitivity, and cost.

ProtocolTemperatureReagent HazardsByproductsScalabilityKey Advantage
Swern -78 °COxalyl chloride (toxic), CO (toxic gas)DMS (malodorous)ModerateHighly reliable, tolerant of many functional groups.[8]
Parikh-Doering 0 °C to RTSO₃·Py (hygroscopic)DMS (malodorous)GoodOperationally simple, avoids cryogenic conditions.[14]
DMP Room TempPotentially explosive (shock/heat)Acetic acid, IBXGoodExtremely mild, fast, neutral conditions.
TEMPO 0 °CNaOCl (corrosive)NaCl, H₂OExcellentCatalytic, "green," inexpensive terminal oxidant.[21]

For the oxidation of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, all four methods are excellent choices as the benzyloxy ether is stable to these conditions.

  • For small-scale, rapid synthesis: The DMP oxidation is often preferred for its speed and simplicity.

  • For process development and scale-up: The Parikh-Doering and TEMPO-mediated oxidations are superior. The Parikh-Doering avoids extreme temperatures, while the TEMPO protocol is the most atom-economical and environmentally friendly due to its catalytic nature and use of bleach.

  • For general laboratory reliability: The Swern oxidation , despite its temperature requirement, remains a gold standard for its broad applicability and consistent high yields.[9]

By understanding the causality behind each protocol, researchers can confidently select and execute the optimal oxidation strategy for their synthetic goals.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. An Improved Approach to Chiral Cyclopentenone Building Blocks. Total Synthesis of Pentenomycin I and Neplanocin A. [Link]

  • Tandfonline. Chiral Preparation of Polyoxygenated Cyclopentanoids. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Organic Chemistry Tutor. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

  • PubMed. Synthesis of Chiral Cyclopentenones. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • IJSAT. Comparative Study of Chromium-Based Oxidants for Rapid and Selective Alcohol Oxidation. [Link]

  • ResearchGate. Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. [Link]

  • Wikipedia. Oxidation with chromium(VI) complexes. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Grokipedia. Parikh–Doering oxidation. [Link]

  • ResearchGate. Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Springer Link. Oxidation of some aromatic secondary alcohols with chromium (VI) oxide—Part II. [Link]

  • Der Pharma Chemica. Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. [Link]

  • Organic Chemistry Portal. TEMPO-Mediated Oxidations. [Link]

  • YouTube. Parikh-Doering oxidation. [Link]

  • YouTube. Parikh-Doering Oxidation. [Link]

  • Chem-Station. Parikh-Doering Oxidation. [Link]

  • Wordpress. TEMPO Plus Co-Oxidant. [Link]

  • Atlanchim Pharma. Scientific Letter. [Link]

  • Taylor & Francis Online. Simple copper/TEMPO catalyzed aerobic dehydrogenation of benzylic amines and anilines. [Link]

Sources

Method

Strategic Protecting Group Deployment for Chiral Cyclopentane Diols in Complex Molecule Synthesis

Executive Summary Chiral cyclopentane diols are privileged carbocyclic scaffolds in modern drug discovery. They serve as the structural core for numerous high-value antiviral and antithrombotic agents, including Entecavi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopentane diols are privileged carbocyclic scaffolds in modern drug discovery. They serve as the structural core for numerous high-value antiviral and antithrombotic agents, including Entecavir, Abacavir, and Ticagrelor. Unlike the furanose rings found in natural nucleosides, the carbocyclic cyclopentane ring lacks a hemiacetal linkage, imparting profound metabolic stability against phosphorylases. However, the presence of multiple secondary hydroxyl groups on a conformationally restricted ring demands rigorous protecting group (PG) strategies. This guide details the mechanistic causality, quantitative metrics, and self-validating protocols for the selective protection of cyclopentane diols.

The Causality of Stereochemical Protection

The selection of a protecting group is entirely dictated by the relative stereochemistry of the diol (cis vs. trans or 1,3-relationship) and the specific chemical environment of downstream synthetic steps.

Thermodynamic Acetalization for cis-1,2-Diols

cis-Cyclopentane-1,2-diols are perfectly pre-organized to form five-membered dioxolane rings. Reacting these diols with 2,2-dimethoxypropane (2,2-DMP) under acidic conditions yields an acetonide (isopropylidene acetal)[1]. This reaction is thermodynamically driven; the cis geometry minimizes ring strain, whereas trans-diols would suffer from prohibitive transannular strain. Acetonides are highly robust against strong bases, nucleophiles, and catalytic hydrogenation, making them ideal for shielding the diol during aggressive coupling steps, such as the pyrimidine condensation required in the synthesis of Ticagrelor[2].

Kinetic Desymmetrization and Orthogonal Silylation for 1,3-Diols

meso-Cyclopentane-1,3-diols cannot form stable cyclic acetals without severe steric penalty. Instead, they require desymmetrization to establish chirality. Enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiotopic hydroxyl group[3]. The remaining free hydroxyl must then be protected with a sterically demanding group, such as Triisopropylsilyl (TIPS). The extreme steric bulk of the TIPS "umbrella" prevents silyl migration to adjacent positions and provides orthogonal stability against the basic conditions used in subsequent Mitsunobu couplings, a critical requirement in the synthesis of Entecavir[4].

Quantitative Data: Protecting Group Matrix

The following table summarizes the key empirical data for selecting the appropriate protecting group based on the cyclopentane diol isomer.

Protecting GroupTarget ScaffoldReagentsCleavage ConditionsSteric BulkTypical Yield
Acetonide cis-1,2-Diol2,2-DMP, p-TsOHAqueous HCl or TFALow85–95%
TIPS 1,3-DiolTIPS-Cl, ImidazoleTBAF or HF·PyridineVery High80–90%
Benzyl (Bn) trans-1,2-DiolBnBr, NaHPd/C, H₂ (1 atm)Moderate75–85%
Acetate (Ac) meso-1,3-DiolVinyl Acetate, CAL-BK₂CO₃, MeOHLow85–95%*

*Note: Yield represents the desymmetrization of a meso compound where theoretical yield is 100%. For racemic kinetic resolutions, the maximum theoretical yield is capped at 50%.

Experimental Workflows and Methodologies

Protocol 1: Acetonide Protection of cis-Cyclopentane-1,2-diol

This protocol leverages the thermodynamic stability of the cis-fused dioxolane ring[1]. 2,2-DMP acts as both the acetal donor and a chemical dehydrating agent. As the reaction proceeds, it consumes ambient moisture (forming methanol and acetone), driving the equilibrium toward the protected product.

Step-by-Step Methodology:

  • Preparation: Dissolve cis-cyclopentane-1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 equiv). Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling suppresses unwanted oligomerization and controls the exothermic acetalization.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv) in one portion. Remove the ice bath and stir at room temperature for 2–4 hours.

  • Quenching: Once complete, add triethylamine (0.1 equiv) directly to the reaction mixture. Causality: If the acid is not neutralized prior to concentration, the acetonide will prematurely hydrolyze during solvent evaporation.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • TLC: Use a Cerium Ammonium Molybdate (CAM) stain. Unprotected diols stain dark blue/black and streak, whereas the acetonide product runs as a tight, lighter-colored spot with a significantly higher R_f value.

  • NMR: Confirm success via ¹H NMR by the disappearance of the broad -OH singlets and the appearance of two distinct, sharp methyl singlets at ~1.30 ppm and ~1.40 ppm, confirming the locked isopropylidene environment.

Protocol 2: Enzymatic Desymmetrization and TIPS Protection of meso-Cyclopentane-1,3-diol

This two-stage protocol establishes chirality via enzymatic resolution and installs a robust, base-stable protecting group[3]. Vinyl acetate is chosen as the acyl donor because its byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

Step-by-Step Methodology:

  • Enzymatic Desymmetrization: Dissolve meso-cyclopentane-1,3-diol (1.0 equiv) in anhydrous THF (0.1 M). Add vinyl acetate (5.0 equiv) and immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Stir gently at 30 °C for 12–24 hours. Causality: Vigorous magnetic stirring can physically grind and destroy the acrylic resin supporting the enzyme; use an orbital shaker or overhead stirrer if possible.

  • Enzyme Recovery: Filter the mixture through a coarse glass frit to remove the CAL-B resin. Concentrate the filtrate to yield the crude monoacetate.

  • Orthogonal Silylation: Dissolve the crude monoacetate in anhydrous DMF (0.2 M). Add imidazole (2.5 equiv) and cool to 0 °C.

  • Protection: Dropwise, add Triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv). Stir at room temperature for 16 hours. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate.

  • Workup: Dilute with diethyl ether and wash extensively with water (3x) to remove DMF and imidazole salts. Dry, concentrate, and purify via flash chromatography.

Self-Validation & Quality Control:

  • Chiral HPLC: It is mandatory to run the monoacetate intermediate on a chiral stationary phase (e.g., Chiralpak AD-H) to confirm the enantiomeric excess (ee > 98%).

  • NMR: The final product will exhibit a massive multiplet in the ¹H NMR around 1.0–1.1 ppm integrating to 21 protons (the TIPS group), alongside a sharp acetate singlet at 2.0 ppm.

Workflow Visualization

G A Chiral Cyclopentane Diol (Starting Scaffold) B cis-1,2-Diol A->B Stereocenter Configuration C meso-1,3-Diol A->C Stereocenter Configuration D Acetonide Protection (2,2-DMP, p-TsOH) B->D Thermodynamically Favored E Enzymatic Desymmetrization (CAL-B, Vinyl Acetate) C->E Kinetic Resolution G Ticagrelor Precursor D->G Pyrimidine Coupling F Orthogonal Silylation (TIPS-Cl, Imidazole) E->F Steric Differentiation H Entecavir Precursor F->H Mitsunobu Coupling

Fig 1: Strategic workflow for the protection and functionalization of chiral cyclopentane diols.

References

  • Source: nih.
  • Source: researchgate.
  • Source: google.
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (1R,2R)-2-(benzyloxy)cyclopentan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (1R,2R)-2-(benzyloxy)cyclopentan-1-ol. This chiral building block is indispensable for the total synthesis of carbanucleosides and complex macrolides.

Achieving high yield and pristine enantiomeric excess (ee) requires strict control over reaction parameters. Below, we detail the two most robust, field-proven methodologies: Catalytic Asymmetric Ring-Opening (ARO) and Enzymatic Kinetic Resolution (EKR) . Each section provides self-validating protocols, mechanistic causality, and targeted troubleshooting FAQs.

Workflow 1: Catalytic Asymmetric Ring-Opening (ARO) of meso-Cyclopentene Oxide

Mechanistic Causality

The ARO of meso-cyclopentene oxide using benzyl alcohol (BnOH) is a powerful desymmetrization strategy. It relies on chiral Lewis acid catalysts, typically (salen)Co(III) or (salen)Cr(III) complexes. The high enantioselectivity of this reaction is governed by bimetallic cooperativity . The reaction exhibits second-order kinetics with respect to the catalyst: one metal center coordinates and activates the epoxide oxygen (lowering the LUMO), while a second metal center activates and delivers the nucleophile. This highly structured transition state dictates the stereochemical outcome 1.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral (salen)Co(III) catalyst (0.5–1.0 mol%) and meso-cyclopentene oxide (1.0 equiv) in anhydrous solvent (e.g., MTBE).

  • Nucleophile Addition: Cool the system to 0 °C. Slowly add benzyl alcohol (1.1 equiv) dropwise to suppress the uncatalyzed, racemic background reaction.

  • Kinetic Validation: Stir the mixture, allowing it to slowly warm to room temperature. Self-validation step: Pull 50 µL aliquots every 2 hours and analyze via GC-FID. The reaction must exhibit pseudo-first-order decay of the epoxide. A sudden plateau indicates premature catalyst deactivation.

  • Quenching & Isolation: Once conversion >95% is reached, quench with water, extract with ethyl acetate, and purify via flash column chromatography (hexane/EtOAc) to isolate the (1R,2R)-product.

ARO Troubleshooting & FAQs

Q: My enantiomeric excess (ee) is stalling at 70-80%. How can I improve it? A: Suboptimal ee in ARO is almost always caused by the background, uncatalyzed ring-opening reaction competing with the catalyzed pathway. Ensure that the reaction is initiated strictly at 0 °C. Mechanistically, because the reaction relies on bimetallic cooperativity, using dimeric or oligomeric (salen)Co complexes ensures the optimal metal-metal distance for simultaneous epoxide activation and nucleophile delivery, drastically enhancing enantioselectivity 2.

Q: The reaction yield is low (<50%), and I observe unreacted starting material. What is causing this? A: This indicates catalyst deactivation. Trace water or acidic impurities in the benzyl alcohol can prematurely open the epoxide or coordinate irreversibly to the metal center. Distill your benzyl alcohol over CaH₂ and store it under argon. Additionally, verify that the counterion on your (salen) complex (e.g., chloride or acetate) is intact, as it is essential for the catalytic cycle 3.

ARO_Pathway SM meso-Cyclopentene Oxide + Benzyl Alcohol TS Cooperative Bimetallic Transition State SM->TS Catalyst Binding Cat Chiral (salen)Co(III) Catalyst Cat->TS Activation Prod (1R,2R)-2-(benzyloxy) cyclopentan-1-ol TS->Prod Enantioselective Ring-Opening

Catalytic Asymmetric Ring-Opening (ARO) pathway for (1R,2R)-2-(benzyloxy)cyclopentan-1-ol.

Workflow 2: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality

For industrial scale-up, EKR of racemic trans-2-(benzyloxy)cyclopentan-1-ol using Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) is the gold standard. CAL-B selectively acylates the (1S,2S)-enantiomer based on the Kazlauskas empirical rule 4. We use vinyl acetate as the acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization renders the acyl transfer thermodynamically irreversible, driving the resolution to completion.

Step-by-Step Protocol (Self-Validating System)
  • Substrate Preparation: Dissolve racemic trans-2-(benzyloxy)cyclopentan-1-ol (1.0 equiv) in a green solvent such as cyclopentyl methyl ether (CPME) 5.

  • Acyl Donor & Enzyme: Add vinyl acetate (3.0 equiv) and immobilized Novozym 435 (10% w/w relative to substrate).

  • Incubation & Monitoring: Incubate at 30 °C with orbital shaking (250 rpm). Self-validation step: Track the conversion ( c ) and enantiomeric excess of the substrate ( ees​ ) via chiral HPLC. The reaction must be halted exactly at 50% conversion to maximize the E-factor (enantiomeric ratio).

  • Separation: Filter off the immobilized enzyme beads. Separate the unreacted (1R,2R)-alcohol from the (1S,2S)-acetate via silica gel chromatography.

EKR Troubleshooting & FAQs

Q: The reaction rate is extremely slow, taking over 72 hours to reach 50% conversion. How can I accelerate it? A: Slow EKR rates are typically caused by mass transfer limitations or enzyme inhibition. First, ensure your agitation rate is sufficient (>200 rpm) to keep the immobilized beads suspended without crushing them. Second, the byproduct of the reaction is acetaldehyde, which can covalently modify lysine residues on the lipase, deactivating it over time. Sweeping the reaction headspace with nitrogen or conducting the reaction under a slight vacuum removes the acetaldehyde, preserving enzyme activity and accelerating the rate.

Q: I overshot the 50% conversion mark, and my (1R,2R)-alcohol yield is heavily compromised. How do I prevent this? A: Over-acylation occurs when the E-factor is not perfectly infinite. To prevent this, lower the reaction temperature to 20–25 °C. While this decreases the overall kinetic rate, it significantly increases the thermodynamic enantioselectivity (E-factor), providing a much wider temporal window to halt the reaction precisely at 50% conversion.

EKR_Workflow Racemic Racemic trans-2-(benzyloxy) cyclopentan-1-ol Resolution Kinetic Resolution (50% Conversion) Racemic->Resolution Enzyme Novozym 435 (CAL-B) + Vinyl Acetate Enzyme->Resolution Acyl Transfer Acetate (1S,2S)-Acetate (Byproduct) Resolution->Acetate Acylated Alcohol (1R,2R)-Alcohol (Target) Resolution->Alcohol Unreacted

Enzymatic Kinetic Resolution (EKR) workflow using Novozym 435 to isolate the (1R,2R) enantiomer.

Quantitative Data: Method Comparison

To assist in selecting the appropriate methodology for your campaign, consult the quantitative comparison table below:

ParameterAsymmetric Ring-Opening (ARO)Enzymatic Kinetic Resolution (EKR)
Max Theoretical Yield 100% (Desymmetrization of meso compound)50% (Resolution of racemate)
Typical Enantiomeric Excess (ee) 85% – 95%> 99%
Average Reaction Time 12 – 24 hours24 – 48 hours
Scalability Moderate (Limited by catalyst cost/sensitivity)High (Immobilized enzyme is reusable)
Green Chemistry Profile Low (Requires heavy metals, anhydrous solvents)High (Biocatalyst, compatible with green solvents)

References

  • "Asymmetric Catalysis of Epoxide Ring-Opening Reactions" - Moodle@Units. 1

  • "Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers" - PMC. 2

  • "Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents" - ResearchGate. 5

  • "Empowering molecular complexity via biocatalysis: emerging blueprints in the total synthesis of medicinally relevant natural products" - PMC.4

  • "Effective, Selective Coupling of Propylene Oxide and Carbon Dioxide to Poly(Propylene Carbonate) Using (Salen)CrN3 Catalysts" - ACS Publications. 3

Sources

Optimization

Technical Support Center: Solving Solubility Issues with Benzyloxy Cyclopentanols

As a class of molecules, benzyloxy cyclopentanols present a classic solubility challenge for researchers. Their structure contains a polar hydroxyl (-OH) group capable of hydrogen bonding, but this is often counteracted...

Author: BenchChem Technical Support Team. Date: March 2026

As a class of molecules, benzyloxy cyclopentanols present a classic solubility challenge for researchers. Their structure contains a polar hydroxyl (-OH) group capable of hydrogen bonding, but this is often counteracted by the large, nonpolar surface area of the benzyloxy and cyclopentane moieties.[1][2] This duality frequently leads to poor aqueous solubility and difficulties in achieving desired concentrations for experiments, formulations, and screening assays. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making solubility enhancement a critical step in development.[3][4][5]

This guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to understanding and overcoming these solubility challenges. It moves from foundational principles to practical troubleshooting and advanced protocols, grounding every recommendation in established scientific causality.

PART 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of benzyloxy cyclopentanols.

Q1: Why is my benzyloxy cyclopentanol derivative so difficult to dissolve in aqueous buffers?

Answer: The difficulty arises from the molecule's amphiphilic nature—it possesses both polar (hydrophilic) and nonpolar (hydrophobic) regions.

  • Hydrophilic Region: The primary driver of water solubility is the cyclopentanol's hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with polar water molecules.[1][2]

  • Hydrophobic Regions: The bulky, nonpolar benzyl group and the carbon-rich cyclopentane ring are hydrophobic. These regions cannot form hydrogen bonds and disrupt the highly ordered hydrogen-bonding network of water. To dissolve the compound, water molecules must form a cavity around these hydrophobic parts, which is energetically unfavorable.[1][6]

In most benzyloxy cyclopentanols, the hydrophobic character dominates, leading to poor aqueous solubility. The general principle of "like dissolves like" dictates that these molecules will prefer solvents with a similar, mixed polarity or will be more soluble in nonpolar organic solvents.[7][8]

Q2: I have two diastereomers (e.g., cis and trans) of the same compound, but they have different solubilities. Why?

Answer: Stereochemistry plays a critical role in a molecule's solid-state properties, which directly impacts solubility.[9][10] Diastereomers have different three-dimensional arrangements of atoms, which affects how they pack into a crystal lattice.[11]

  • Crystal Lattice Energy: The stability of a crystal is determined by the intermolecular forces between the molecules in the lattice (e.g., hydrogen bonds, van der Waals forces). A more stable, tightly packed crystal has a higher lattice energy and requires more energy to break apart.[6][12]

  • Melting Point as an Indicator: A higher melting point often indicates a more stable crystal lattice. The diastereomer with the higher melting point is frequently the less soluble one because more energy is needed to overcome the crystal packing forces before solvation can occur.[13]

  • Racemic vs. Enantiopure: Even the difference between a pure enantiomer and a racemic mixture can alter solubility. A racemic mixture can crystallize as a conglomerate (a simple mixture of crystals of each enantiomer) or as a racemic compound (where both enantiomers are ordered in the same crystal lattice). These different packing arrangements have distinct lattice energies and, therefore, different solubilities.[13][14]

Q3: What are the first physicochemical properties I should determine to understand my compound's solubility?

Answer: A basic preformulation analysis is crucial.[15] Key parameters include:

  • Aqueous Solubility (Thermodynamic): This is the true equilibrium solubility and represents the maximum amount of compound that can be dissolved in a given solvent at a specific temperature and pH. It is a fundamental property.[16]

  • pKa: If your molecule contains ionizable groups (e.g., an amine, carboxylic acid), the pKa is critical. Benzyloxy cyclopentanols are generally neutral, but derivatives may have such groups. Solubility of ionizable compounds is highly pH-dependent.[17][18]

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of your compound. A high LogP value indicates a preference for nonpolar environments and predicts poor aqueous solubility.

  • Solid-State Characterization (PXRD): Powder X-ray Diffraction (PXRD) determines if your material is crystalline or amorphous. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[3][19] It also helps identify if you are working with a specific polymorph (different crystal forms of the same molecule), as polymorphs can have significantly different solubilities.[19]

PART 2: Troubleshooting Guide - Practical Solutions & Workflows

This section provides actionable steps for common solubility problems encountered during experiments.

Issue: My compound precipitates or won't dissolve in my chosen solvent system.

This is the most common issue. The approach to solving it should be systematic, starting with the simplest modifications.

Troubleshooting Workflow: Solvent System Selection

This workflow provides a decision-making process for addressing poor solubility.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Compound Insoluble in Aqueous Buffer CheckOrganic Is a small amount of organic solvent acceptable? Start->CheckOrganic UseCosolvent Identify Miscible Co-Solvent (e.g., DMSO, Ethanol, PEG 400) CheckOrganic->UseCosolvent Yes AdvancedMethods Evaluate Advanced Formulation Strategies CheckOrganic->AdvancedMethods No CosolventProtocol Protocol: Prepare stock in 100% co-solvent. Dilute into buffer. Observe for precipitation. UseCosolvent->CosolventProtocol TestConcentration Test final co-solvent concentration (aim for <5%) CosolventProtocol->TestConcentration Success Proceed with Experiment TestConcentration->Success Soluble StillInsoluble Optimize Co-solvent or Move to Advanced Methods TestConcentration->StillInsoluble Insoluble Cyclodextrin Cyclodextrin Complexation AdvancedMethods->Cyclodextrin Surfactant Surfactant (Micellar Solubilization) AdvancedMethods->Surfactant pH pH Modification (if ionizable groups exist) AdvancedMethods->pH StillInsoluble->AdvancedMethods

Caption: A decision workflow for troubleshooting insolubility.

Solution 1: Employing Co-solvents

For many research applications, the addition of a water-miscible organic solvent (a co-solvent) is the simplest and fastest solution.[17][20][21] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic regions of the benzyloxy cyclopentanol.[21]

Commonly Used Co-solvents:

Co-solventPolarity IndexKey Characteristics
Dimethyl Sulfoxide (DMSO)7.2Highly polar aprotic; excellent solubilizing power for many organic compounds. Can be toxic to cells at >1% v/v.[22]
Ethanol5.2Polar protic; less toxic than DMSO, commonly used in formulations.
Methanol6.6Polar protic; good solubilizing power but more toxic than ethanol.[22]
Polyethylene Glycol 400 (PEG 400)-Low-molecular-weight polymer; often used in preclinical formulations for its low toxicity.[21]
N-methyl-2-pyrrolidone (NMP)6.5Polar aprotic; strong solubilizer but has some toxicity concerns.[21]

Causality Behind Experimental Choice: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration. High concentrations of organic solvents can disrupt biological assays, alter protein conformation, or be toxic to cells. A common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% co-solvent and then dilute it into the final aqueous buffer, ensuring the final co-solvent concentration is low (ideally <1%).[23]

Solution 2: Particle Size Reduction

If the issue is a slow rate of dissolution rather than low ultimate solubility, reducing the particle size can be effective. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the solute.[20][24]

  • Micronization: Milling techniques can reduce particle size to the micron range, increasing the surface area and dissolution speed.[3][17] However, this does not change the compound's equilibrium solubility.[3]

  • Nanonization: Creating a nanosuspension can further increase the surface area and may even enhance the saturation solubility due to the high surface energy of the nanoparticles.[3][25][26]

PART 3: Experimental Protocols

These protocols provide step-by-step guidance for systematically evaluating and improving the solubility of your compound.

Protocol 1: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility, a critical baseline parameter.

Principle: A saturated solution is created by equilibrating an excess of the solid compound with the solvent over a prolonged period. The concentration of the dissolved compound in the supernatant is then measured.[16][27]

Methodology:

  • Preparation: Add an excess amount of the benzyloxy cyclopentanol (enough so that solid is clearly visible after equilibration) to a known volume of your desired solvent (e.g., water, PBS buffer) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[18]

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18] Self-Validation: Using centrifugation may slightly overestimate solubility if fine particles remain suspended, while filtration might underestimate it if the compound adsorbs to the filter.[18] Running a control with a known compound can validate your chosen method.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and determine the concentration using a validated analytical method like HPLC-UV or LC-MS.[15][28]

  • Solid Residue Analysis (Trustworthiness Check): Recover the remaining solid from the vial and allow it to dry. Analyze it using PXRD to confirm that the solid form did not change (e.g., convert to a hydrate or a different polymorph) during the experiment.[18] A change in form would mean the measured solubility is not that of the original material.

Protocol 2: Systematic Co-Solvent Screening

This protocol helps identify the most effective co-solvent system for your compound.

Principle: The kinetic solubility of the compound is tested in a series of solvent systems with increasing concentrations of various co-solvents.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Solvent Plate: In a 96-well plate, prepare your test solvents. For example, create a matrix with different co-solvents (DMSO, Ethanol, PEG 400) on one axis and different final concentrations (e.g., 1%, 2%, 5%, 10% v/v in aqueous buffer) on the other.

  • Addition: Add a small volume of the DMSO stock solution to each well of the solvent plate to achieve the desired final compound concentration (e.g., 100 µM).

  • Incubation & Observation: Seal the plate, shake for 1-2 hours at room temperature, and then let it stand. Visually inspect for precipitation or measure the turbidity using a plate reader (nephelometry).[18]

  • Quantification (Optional): For a more precise measurement, the plates can be filtered or centrifuged, and the concentration in the supernatant can be determined by HPLC.[18]

PART 4: Advanced Solubility Enhancement Strategies

When co-solvents are insufficient or not permissible for the final application, more advanced formulation techniques are required.

Advanced Strategies Overview
TechniqueMechanistic PrincipleSuitability for Benzyloxy Cyclopentanols
Cyclodextrin Complexation The hydrophobic compound (guest) is encapsulated within the hydrophobic inner cavity of a cyclodextrin molecule (host), whose hydrophilic exterior improves water solubility.[3][17]High. The size and shape of the benzyloxy group may fit well into the cavity of β- or HP-β-cyclodextrin.
Surfactant Solubilization The compound partitions into the hydrophobic core of micelles formed by surfactant molecules above their critical micelle concentration (CMC).[21][29]High. Effective for lipophilic compounds. Choice of surfactant (e.g., Tween 80, Solutol HS-15) is critical.[21]
Solid Dispersions The compound is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC), often in an amorphous state, which prevents crystallization and enhances dissolution.[3][20]Moderate to High. Can be very effective but requires more complex preparation methods like solvent evaporation or hot-melt extrusion.[5]
Salt Formation Converts a weakly acidic or basic drug into a salt, which is typically more water-soluble.[17][25]Low. Not applicable unless the benzyloxy cyclopentanol has been derivatized to include an ionizable functional group.
Workflow for Advanced Strategy Selection

G cluster_0 cluster_1 cluster_2 Start Initial solubility insufficient with simple methods Screening Perform initial screening with cyclodextrins and surfactants Start->Screening CheckEfficacy Is a significant solubility increase observed? Screening->CheckEfficacy Phase Solubility Diagrams Optimize Optimize concentration of chosen excipient (e.g., cyclodextrin) CheckEfficacy->Optimize Yes SolidDispersion Evaluate Solid Dispersion (Amorphization) CheckEfficacy->SolidDispersion No / Insufficient Formulation Develop liquid formulation Optimize->Formulation Stability Assess physical stability of amorphous form SolidDispersion->Stability

Caption: A workflow for selecting an advanced solubility strategy.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Science & Emerging Drugs, 4(2). [Link]

  • Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. [Link]

  • Sharma, D., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Kumar, S. & Singh, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • SATHEE. (n.d.). Stereochemistry. SATHEE, Ministry of Education, Government of India. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 875-883. [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Kumar, S. & Singh, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Singh, S., et al. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1008. [Link]

  • Chemistry Stack Exchange. (2018). Effect of stereoisomerism and racemization on solubility. Stack Exchange. [Link]

  • International Journal of Creative Research Thoughts. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Laing, M. (1974). The packing of molecules in crystals. Sabinet African Journals. [Link]

  • D'agostino, F., et al. (2020). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. UOU. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Clark, J., et al. (n.d.). 3.2 Solubility. Open Oregon Educational Resources. [Link]

  • D'agostino, F., et al. (2020). Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine. ResearchGate. [Link]

  • Head-Gordon, T., et al. (2014). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Crystals, 4(3), 329-353. [Link]

  • Hanson, P. R., et al. (2012). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. ACS Combinatorial Science, 14(3), 189-196. [Link]

  • Oreate AI. (2025). Understanding the Structure of Cyclopentanol: A Deep Dive. Oreate AI Blog. [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Max Planck Institute for Solid State Research. (n.d.). Organic Molecular Crystals. MPI. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess of Chiral Cyclopentanols

Welcome to the technical support center dedicated to the synthesis and optimization of enantiomeric excess (ee) in chiral cyclopentanols. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of enantiomeric excess (ee) in chiral cyclopentanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we move beyond simple protocols to explain the why behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance the stereochemical purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the synthesis of chiral cyclopentanols.

Q1: My asymmetric reaction is yielding a low enantiomeric excess (% ee). Where should I begin troubleshooting?

A1: A low enantiomeric excess is a common issue that requires a systematic approach to diagnose. Begin by verifying the foundational aspects of your experimental setup.[1]

  • Purity of Starting Materials: Confirm the purity of your substrate, reagents, and catalyst. Impurities can act as inhibitors or promote non-selective background reactions.[1][2]

  • Anhydrous Conditions: Many catalysts, especially organometallic complexes, are highly sensitive to moisture. Ensure that your glassware is oven-dried and cooled under an inert atmosphere, and that your solvents are anhydrous.[1][2]

  • Reaction Temperature: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states. Even minor fluctuations can significantly impact enantioselectivity.[1][3] Generally, lower temperatures lead to higher ee.[1][3]

  • Stoichiometry and Concentration: Double-check all measurements and concentrations. Inaccuracies can alter the kinetics of the reaction and affect the stereochemical outcome.[1]

Q2: How does the choice of solvent impact the enantioselectivity of my reaction?

A2: The solvent plays a crucial role in asymmetric catalysis and can dramatically influence the enantiomeric excess. The solvent can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1][3]

  • Polarity and Coordinating Ability: Screening a range of solvents with varying polarities (e.g., nonpolar, polar aprotic) is often beneficial.[2][4] For instance, a switch from a coordinating solvent to a non-coordinating one can alter the catalyst's chiral environment and improve ee.

  • Specific Solvent Effects: Some solvents, like hexafluoroisopropanol (HFIP), are known to have profound effects on reactivity and selectivity through strong hydrogen bonding, which can either enhance or diminish enantioselectivity depending on the catalyst system.[5]

Q3: I'm observing inconsistent enantiomeric excess between different batches of the same reaction. What are the likely culprits?

A3: Inconsistent results often point to subtle variations in experimental conditions that are not being adequately controlled.

  • Reagent Purity: The purity of reagents, especially the solvent, substrate, and catalyst, can vary between batches. Using freshly distilled or high-purity solvents is recommended.[3]

  • Atmospheric Control: For reactions involving air-sensitive catalysts, ensure rigorous control of the atmosphere using techniques like a glovebox or Schlenk line to exclude moisture and oxygen.[3]

  • Catalyst Handling and Storage: Improper storage of the catalyst can lead to its degradation over time. Always store chiral catalysts under the recommended conditions (e.g., under inert gas, at low temperatures).

Q4: Can the catalyst loading affect the enantiomeric excess?

A4: Yes, and the effect can be counterintuitive. While a higher catalyst loading generally increases the reaction rate, it doesn't always lead to a higher ee.[6]

  • Catalyst Aggregation: At high concentrations, some catalysts can form aggregates that are less enantioselective than the monomeric species.[6][7]

  • Background Reactions: A higher catalyst concentration might also accelerate a non-selective background reaction, leading to the formation of a racemic product and a lower overall ee.[6]

  • Optimization: It is crucial to perform a catalyst loading screen to identify the optimal concentration that balances reaction rate and enantioselectivity.[6]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a structured workflow for diagnosing and resolving low enantiomeric excess in the synthesis of chiral cyclopentanols.

Step 1: Verify the Analytical Method

Before optimizing the reaction, ensure that your method for determining the enantiomeric excess is accurate and reliable.

Issue: Inaccurate or unreliable % ee measurement.

Troubleshooting Protocol:

  • Method Validation: The most common method for determining ee is chiral High-Performance Liquid Chromatography (HPLC).[8][9]

    • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[8]

    • Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]

  • Standard Verification: Inject a racemic standard of your cyclopentanol to confirm that you can achieve baseline separation of the two enantiomer peaks.[10]

  • Peak Integration: Ensure proper integration of the peak areas. The enantiomeric excess is calculated using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100[2][9]

Step 2: Systematic Optimization of Reaction Parameters

Once the analytical method is validated, systematically investigate the reaction parameters that influence enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed verify_analysis Verify Analytical Method (Chiral HPLC/GC) start->verify_analysis check_purity Check Purity of Reactants & Catalyst verify_analysis->check_purity Analysis Validated anhydrous_cond Ensure Anhydrous Conditions check_purity->anhydrous_cond Purity Confirmed optimize_temp Optimize Reaction Temperature anhydrous_cond->optimize_temp Conditions Anhydrous optimize_solvent Screen Solvents optimize_temp->optimize_solvent Temperature Optimized optimize_catalyst Optimize Catalyst Loading optimize_solvent->optimize_catalyst Solvent Optimized racemization Investigate Product Racemization optimize_catalyst->racemization Loading Optimized success High Enantiomeric Excess Achieved racemization->success No Racemization

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Parameter Optimization Table
ParameterPotential IssueRecommended ActionRationale
Temperature Suboptimal for stereodifferentiation.Screen a range of temperatures, typically starting from the literature-reported value and decreasing it.[1]Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[1][3]
Solvent Poor catalyst-substrate complex conformation or transition state stabilization.Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, CH₂Cl₂, Hexanes).[1][2]The solvent can significantly influence the chiral environment of the catalyst and the stability of the transition states.[1][4]
Catalyst Loading Catalyst aggregation or competing non-selective background reaction.Perform a catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[6]High catalyst concentrations can lead to the formation of less selective aggregates or promote racemic background reactions.[6][7]
Substrate Concentration Formation of off-cycle species or catalyst inhibition.Investigate the effect of varying the substrate concentration. Running the reaction under more dilute conditions may be beneficial.[1]High substrate concentrations can sometimes lead to catalyst inhibition or the formation of non-productive complexes.[1]
Step 3: Investigate Product Racemization

In some cases, the desired enantiomer is formed with high ee but then racemizes under the reaction or workup conditions.

Issue: The enantiomeric excess of the product decreases over time or during purification.

Troubleshooting Protocol:

  • Time-Course Study: Analyze the enantiomeric excess of the reaction mixture at different time points. A decrease in ee over time suggests product racemization.

  • Milder Workup: Avoid harsh acidic or basic conditions during the workup. Use buffered solutions or mild quenching agents.[3]

  • Purification Conditions: Be mindful of the purification method. Chromatography on silica or alumina can sometimes cause racemization of sensitive compounds. Consider using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Catalytic Reduction of a Prochiral Cyclopentanone

This protocol provides a general workflow for the asymmetric reduction of a cyclopentanone derivative to a chiral cyclopentanol.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight. Assemble the glassware while hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., a chiral oxazaborolidine catalyst for Corey-Bakshi-Shibata reduction) under a positive pressure of inert gas.

  • Reagent Addition: Dissolve the catalyst in an anhydrous solvent (e.g., THF, Toluene). Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Substrate Addition: Add the reducing agent (e.g., borane-dimethyl sulfide complex) dropwise to the catalyst solution. Then, add a solution of the prochiral cyclopentanone in the same anhydrous solvent dropwise over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., methanol, saturated aqueous ammonium chloride).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for analyzing the enantiomeric composition of your chiral cyclopentanol product.[2]

  • Sample Preparation:

    • Take a small aliquot of the purified product.

    • Dissolve the sample in the mobile phase to be used for the HPLC analysis to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column (e.g., a polysaccharide-based Chiralpak® or Chiralcel® column) with the chosen mobile phase (typically a mixture of n-hexane and isopropanol).[8][10]

    • Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula mentioned previously.[2][9]

Catalytic Cycle for Asymmetric Reduction

G catalyst Chiral Catalyst complex1 Catalyst-Reducing Agent Complex catalyst->complex1 + Reducing Agent transition_state Transition State (Re or Si face attack) complex1->transition_state + Substrate substrate Prochiral Cyclopentanone substrate->transition_state product_complex Catalyst-Product Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Product Release product Chiral Cyclopentanol product_complex->product reducing_agent Reducing Agent reducing_agent->complex1

Sources

Optimization

minimizing side reactions in cyclopentanol oxidation

Welcome to the Technical Support Center for Cyclopentanol Oxidation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentanol Oxidation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the oxidation of cyclopentanol to cyclopentanone.

This guide focuses on the mechanistic causality behind common side reactions—specifically over-oxidation (ring-opening) and self-condensation—and provides self-validating protocols to ensure high-yield, scalable results.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopentanol oxidation yielding significant amounts of glutaric acid? Causality: Glutaric acid forms via the over-oxidation and subsequent ring-opening of the target cyclopentanone. When using harsh, aqueous oxidants like Jones reagent (CrO 3​ /H 2​ SO 4​ ) or Nitric Acid, the intermediate cyclopentanone undergoes hydration to form a gem-diol (or enolizes under acidic conditions). The strong oxidant then attacks this electron-rich intermediate, cleaving the C-C bond to yield the dicarboxylic acid[1]. Solution: Transition to anhydrous oxidation methods (e.g., Swern, Dess-Martin Periodinane) or use mild, sterically hindered catalytic systems like TEMPO/NaOCl, which do not readily attack the ketone[2].

Q2: I am detecting heavy molecular weight byproducts in my GC-MS. What are they and how do I stop them? Causality: These heavy byproducts are typically aldol condensation dimers, such as 2-cyclopentylidenecyclopentanone. Cyclopentanone possesses highly reactive α -protons. Under strongly basic or acidic conditions, especially at elevated temperatures, it readily forms an enolate or enol that nucleophilically attacks unreacted cyclopentanone[3]. This self-condensation is a classic side reaction that severely impacts yield[4]. Solution: Maintain strict pH control. If using a biphasic bleach system, buffer the aqueous layer to pH 8.5–9.5 and keep reaction temperatures strictly between 0–5 °C[5].

Q3: Which oxidation method is best for scaling up cyclopentanone production? Causality: For process scale-up, the TEMPO/NaOCl (Anelli-Montanari) biphasic system or its continuous flow variants are superior[6]. This method avoids the toxic heavy metals of Jones oxidation, the explosive shock-risks of DMP, and the cryogenic requirements and malodorous byproducts (dimethyl sulfide) of Swern oxidation[7].

Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the chemical pathways leading to side reactions and the catalytic cycle designed to prevent them.

SideReactions CP_ol Cyclopentanol (Starting Material) CP_one Cyclopentanone (Target Product) CP_ol->CP_one Controlled Oxidation (TEMPO, Swern) Glutaric Glutaric Acid (Ring-Opening Over-oxidation) CP_ol->Glutaric Harsh Oxidants (HNO3, CrO3) CP_one->Glutaric Hydration & Cleavage (Acidic/Aqueous) Aldol Aldol Dimers (Self-Condensation) CP_one->Aldol Base/Acid Catalysis (High Temp)

Reaction pathways showing target cyclopentanone and primary side reactions.

TEMPOMechanism Alcohol Cyclopentanol Ketone Cyclopentanone Alcohol->Ketone Hydride Transfer Oxoammonium Oxoammonium Ion (Active Species) ReducedTEMPO Hydroxylamine (Reduced TEMPO) Oxoammonium->ReducedTEMPO Oxidizes Alcohol ReducedTEMPO->Oxoammonium Re-oxidized by NaOCl NaOCl NaOCl (Bleach) + NaBr NaOCl->Oxoammonium Catalytic Cycle

Catalytic cycle of TEMPO-mediated alcohol oxidation preventing over-oxidation.

Quantitative Comparison of Oxidation Methods

To assist in selecting the appropriate methodology, the following table synthesizes the expected performance metrics of common oxidation systems applied to cyclopentanol.

Oxidant SystemTypical Yield (%)Glutaric Acid (Ring-Opening)Aldol Dimers (Self-Condensation)ScalabilityCost
Jones (CrO 3​ /H + ) 60–70%High (15–25%)Low (<5%)Poor (Toxic Cr waste)Low
HNO 3​ (Industrial) 40–50%Very High (Targeted)Low (<5%)High (Industrial only)Low
Swern (DMSO/COCl 2​ ) 85–95%None (<0.1%)Low (<1%)Moderate (Requires -78 °C)Med
TEMPO/NaOCl 90–98%Very Low (<2%)Very Low (<1%)Excellent (Flow/Batch)Low
DMP 95–99%None (<0.1%)Low (<1%)Poor (Explosion hazard)High

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By following the built-in analytical checkpoints, you ensure the reaction remains on track before proceeding to the next step.

Protocol A: TEMPO/NaOCl Biphasic Oxidation (Anelli-Montanari Protocol)

Causality of Choice: Biphasic conditions limit the exposure of the formed cyclopentanone to the aqueous oxidant, preventing hydration and subsequent ring-cleavage[6]. The pH buffer (8.5–9.5) strictly prevents acid/base-catalyzed aldol condensation[5].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve cyclopentanol (1.0 equiv, 10 mmol) and TEMPO (0.01 equiv, 0.1 mmol) in Dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the flask to 0–5 °C using an ice bath.

  • Aqueous Phase Preparation: In a separate vessel, prepare a solution of NaOCl (1.1 equiv) and NaBr (0.1 equiv). Buffer this solution to pH 9.0 using saturated aqueous NaHCO 3​ .

    • Causality: NaBr acts as a co-catalyst, generating HOBr in situ, which oxidizes TEMPO to the active oxoammonium ion much faster than NaOCl alone[2].

  • Biphasic Reaction: Add the aqueous phase dropwise to the organic phase under vigorous stirring (>800 rpm).

    • Causality: High shear stirring is critical to maximize interfacial surface area, ensuring the reaction is kinetically driven by oxidation rather than mass transfer.

  • Self-Validation Checkpoint 1: After 30 minutes, halt stirring to let phases separate. Sample the organic layer for TLC or GC-FID. You should observe complete consumption of cyclopentanol. If unreacted alcohol remains, verify the pH of the aqueous layer (it must not drop below 8.0).

  • Quenching: Once conversion is complete, immediately add 10% w/v aqueous Na 2​ S 2​ O 3​ to quench unreacted hypochlorite.

    • Validation Checkpoint 2: A negative starch-iodide paper test confirms the complete destruction of active oxidants, preventing downstream over-oxidation during workup.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (keep bath temp <30 °C due to the volatility of cyclopentanone).

Protocol B: Swern Oxidation

Causality of Choice: Completely anhydrous conditions inherently prevent the formation of the gem-diol intermediate, making ring-opening to glutaric acid mechanistically impossible.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (N 2​ or Ar). Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Activation: Add Oxalyl Chloride (1.2 equiv). Slowly add anhydrous DMSO (2.4 equiv) dropwise. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

    • Causality: Strict temperature control prevents the decomposition of the intermediate into Pummerer rearrangement byproducts.

  • Oxidation: Add cyclopentanol (1.0 equiv) dissolved in a minimum amount of DCM dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Base Addition: Add Triethylamine (TEA) (5.0 equiv) dropwise. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint 1: The solution will turn opaque white as triethylamine hydrochloride salts precipitate. This visual cue confirms the successful deprotonation and collapse of the intermediate to the ketone.

  • Workup: Quench with water. Separate the layers, wash the organic layer with 1M HCl (to remove excess TEA), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate carefully.

Sources

Troubleshooting

Technical Support Center: Separation of Diastereomers in Benzyloxy Cyclopentanol Synthesis

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the separation of diastereomers during the synthesis of benzyloxy cyclopentanol derivatives. These compounds are valuable chiral building blocks, notably as intermediates in the synthesis of antiviral drugs like Entecavir[1]. The subtle structural differences between their diastereomers often make purification a significant bottleneck.

This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the theoretical basis for our experimental recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of benzyloxy cyclopentanol diastereomers so challenging?

A1: The primary challenge lies in the minimal differences in the physicochemical properties between the diastereomers (e.g., cis/trans isomers).[2] Diastereomers are not mirror images; they have different spatial arrangements, which results in distinct physical properties like boiling point, melting point, and solubility[3]. However, for structurally similar molecules like substituted cyclopentanols, these differences can be very slight, leading to similar retention times in chromatography and comparable solubilities in common solvents. This makes their separation by standard laboratory techniques like column chromatography or crystallization non-trivial[4][5].

Q2: What are the primary methods for separating these diastereomers, and how do I choose the best one?

A2: The three main strategies are chromatographic separation, fractional crystallization, and enzymatic resolution. The optimal choice depends on the scale of your synthesis, the required purity of the final product, the specific properties of your diastereomers, and available resources.

Method Best For Advantages Disadvantages
Column Chromatography Small to medium scale (mg to g); analytical quantification; when isomers have different polarities.High resolution is possible; applicable to most mixtures; systematic method development.[4][6]Can be solvent and time-intensive; may require specialized columns for difficult separations.
Fractional Crystallization Medium to large scale (g to kg); when one diastereomer is significantly less soluble.Cost-effective for large quantities; can yield very high purity material; scalable.[7]Highly dependent on finding the right solvent system; not all compounds will crystallize; can be low-yield if solubilities are similar.[5][8]
Enzymatic Resolution Small to medium scale; when high enantiomeric purity is the ultimate goal (after separation).Extremely high selectivity under mild conditions.[9][10]Standard kinetic resolution has a maximum theoretical yield of 50% for the desired isomer.[11]

A logical workflow for selecting a separation strategy is outlined below.

SeparationStrategy start Diastereomeric Mixture (benzyloxy cyclopentanol) decision1 Initial Screening (small scale) start->decision1 chromatography Column Chromatography crystallization Fractional Crystallization enzymatic Enzymatic Resolution decision1->chromatography Analytical & Preparative Good for most cases decision1->crystallization Scale-up & Crystalline Solid Test solvent screening decision1->enzymatic High Stereopurity Needed For kinetic resolution

Caption: A decision tree for selecting a primary separation strategy.

Troubleshooting Guide: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the workhorses for diastereomer separation. However, co-elution is a common problem.

Problem: My diastereomers are co-eluting or have very poor resolution on a standard silica gel column.

This is the most frequent issue, arising because the small structural differences between diastereomers result in very similar interactions with the stationary phase.[4] The solution is to systematically enhance the selectivity of your chromatographic system.

Solutions & Experimental Protocols:

  • Optimize the Mobile Phase (Normal-Phase):

    • Principle: Varying the solvent polarity and composition can alter the interactions between your analytes and the silica surface, potentially enhancing separation.

    • Protocol:

      • Start with a standard non-polar/polar solvent system like hexane/ethyl acetate or hexane/isopropanol.[8][12]

      • Perform a gradient elution (e.g., 0% to 50% ethyl acetate in hexane) to determine the approximate polarity at which the compounds elute.

      • Run a series of isocratic elutions with very small changes in solvent composition (e.g., 90:10, 88:12, 85:15 hexane:ethyl acetate) around the elution point found in the gradient run.

      • If resolution is still poor, switch the polar modifier. Isopropanol, ethanol, or even small amounts of dichloromethane can offer different selectivities compared to ethyl acetate.[4]

  • Switch the Stationary Phase:

    • Principle: Different stationary phases offer unique interaction mechanisms (e.g., pi-pi interactions, dipole-dipole) that can be exploited to separate closely related isomers.

    • Recommendations:

      • Cyano (CN) or Diol Phases: These are less polar than silica and can provide alternative selectivity for compounds with hydroxyl groups.

      • Reversed-Phase (C18, C8, Phenyl-Hexyl): While often more challenging for diastereomers, it is worth screening different phases with modifiers like acetonitrile and methanol.[4][8]

      • Chiral Stationary Phases (CSPs): Although designed for enantiomers, CSPs can exhibit excellent diastereoselectivity due to their complex and highly specific chiral environments.[4][13] Screening a few common CSPs is a powerful, if more expensive, strategy.

  • Utilize Temperature Effects:

    • Principle: Changing the column temperature affects the thermodynamics of analyte-stationary phase interactions.

    • Action: Investigate running the separation at both sub-ambient (e.g., 10°C) and elevated (e.g., 40-60°C) temperatures, as this can sometimes dramatically improve resolution.[4]

ChromoTroubleshooting start Poor Resolution on Silica step1 1. Optimize Mobile Phase (Vary polarity & solvent type) start->step1 step2 2. Change Stationary Phase (Cyano, C18, Phenyl, Chiral) step1->step2 If still poor success Resolution Achieved step1->success Success step3 3. Adjust Temperature (Sub-ambient or elevated) step2->step3 If still poor step2->success Success step4 4. Consider Derivatization step3->step4 If still poor step3->success Success step4->success Success

Caption: A systematic workflow for troubleshooting poor chromatographic separation.

Troubleshooting Guide: Fractional Crystallization

Crystallization is often the most economical method for large-scale purification, but it requires careful optimization.

Problem: I can't get my benzyloxy cyclopentanol diastereomers to separate by crystallization.

This usually happens for one of two reasons: the compound is a persistent oil, or the diastereomers have nearly identical solubilities and co-crystallize.

Solutions & Experimental Protocols:

  • Conduct a Thorough Solvent Screen:

    • Principle: The ideal solvent will have significantly different solubilities for each diastereomer at a given temperature.[8] This is often discovered through empirical screening.

    • Protocol:

      • Place small amounts (10-20 mg) of the diastereomeric mixture into separate vials.

      • Add a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, toluene, methanol, dichloromethane) dropwise at room temperature until the solid just dissolves.

      • Cool the solutions to 4°C, then -20°C, and observe which solvent yields crystalline material.

      • Analyze the resulting crystals and the mother liquor by NMR or HPLC to determine if any enrichment of one diastereomer has occurred.[14]

      • Test binary or even ternary solvent systems (e.g., toluene/hexane) as these often provide the fine-tuning needed for successful separation.[15]

  • Derivatize to a More Crystalline Compound:

    • Principle: If the parent alcohol is an oil or weakly crystalline, converting it to a derivative with stronger intermolecular interactions (like hydrogen bonding in amides) can promote crystallization.[15]

    • Example: Reacting the hydroxyl group to form a benzoate ester or a p-nitrobenzoate ester can significantly increase crystallinity. This strategy can sometimes also exaggerate the physical differences between the diastereomers, making subsequent separation easier.

  • Consider Crystallization-Induced Diastereomer Transformation (CIDT):

    • Principle: This advanced technique is applicable if one of the stereocenters is labile (can be epimerized) under certain conditions. By finding conditions where the undesired diastereomer can convert into the desired one in solution while the desired, less soluble diastereomer crystallizes, it's possible to obtain a theoretical yield greater than 50%.[7][16]

    • Application: For a benzyloxy cyclopentanol, this would typically require a base-labile center, which might be achieved through derivatization or specific substrate design. This is a powerful but highly substrate-dependent method.[15]

CIDT_Concept cluster_solution Solution Phase diastereomer_A Diastereomer A (Desired, Less Soluble) diastereomer_B Diastereomer B (Undesired, More Soluble) diastereomer_A->diastereomer_B Equilibrium (e.g., base-catalyzed) solid_phase Solid Phase (Crystals) Pure Diastereomer A diastereomer_A->solid_phase Crystallization (Removes A from solution)

Caption: The principle of Crystallization-Induced Diastereomer Transformation (CIDT).

Alternative Strategy: Enzymatic Resolution

Q3: Can enzymes be used to separate the diastereomers?

A3: Yes, this is a powerful technique known as enzymatic kinetic resolution.[10] While it technically separates enantiomers, the principle can be applied to a mixture of diastereomers if the enzyme selectively acts on one.

  • Principle: Lipases are common enzymes that catalyze the acylation or hydrolysis of alcohols with high stereoselectivity.[9][10] In a racemic or diastereomeric mixture, the enzyme will react much faster with one stereoisomer, allowing for the separation of the unreacted, enriched starting material from the newly formed product.

  • Typical Reaction: The diastereomeric mixture of benzyloxy cyclopentanol is reacted with an acyl donor (like vinyl acetate) in the presence of a lipase (e.g., Candida antarctica lipase B, CAL-B). The enzyme will selectively acylate one of the alcohol diastereomers.[9] The resulting mixture contains one diastereomer as an acetate ester and the other as the unreacted alcohol, which are now much easier to separate using standard column chromatography due to their large difference in polarity.

  • Key Advantage: The selectivity is often extremely high, leading to products with excellent diastereomeric excess.[17]

  • Key Disadvantage: In a standard kinetic resolution, the maximum yield for each of the separated isomers is 50%. However, this is often acceptable for high-value products where purity is paramount.[9]

Protocol: Lipase-Catalyzed Kinetic Resolution
  • Preparation: To a solution of the diastereomeric benzyloxy cyclopentanol mixture (1.0 eq) in an anhydrous organic solvent (e.g., tert-Butyl methyl ether or hexane), add an acyl donor such as vinyl acetate (2-3 eq).

  • Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B), to the mixture. Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction should be stopped at or near 50% conversion to maximize the purity of both the product and the remaining starting material.

  • Workup & Separation: Filter off the immobilized enzyme (which can often be reused). Concentrate the filtrate. The resulting mixture of the acylated diastereomer and the unreacted alcohol diastereomer can now be easily separated by standard silica gel chromatography.

References

  • A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols. Benchchem.
  • Technical Support Center: Separation of 3-Cyclopentylbutan-2-ol Diastereomers by Chromatography. Benchchem.
  • An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid. Benchchem.
  • Techniques to improve the diastereomeric ratio in the synthesis of cis-3-(Hydroxymethyl)cyclopentanol. Benchchem.
  • Number of stereoisomers of trisubstituted cyclopentane. Guidechem.
  • (1R,2S,3R,5R)-5-(2-Amino-6-(benzyloxy)-1H-purin-9(6H)-yl)-3-(benzyloxy)-2-((benzyloxy)methyl)cyclopentanol. SRD Pharma.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. Benchchem.
  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. PMC.
  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI.
  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. ACS Publications.
  • In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. Benchchem.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation. BioCrick.
  • State of the Art in Crystallization‐Induced Diastereomer Transformations. OUCI.
  • Separation of diastereomers by extractive distillation. Google Patents.
  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
  • Separation of diastereomers by crystallization with seeding. Reddit.
  • Separation of diastereomers. Chromatography Forum.
  • How to separate a mixture of two diastereomers?. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Comprehensive Analytical Guide: 1 H NMR Spectrum Analysis of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol Executive Summary (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a highly valuable chiral building block, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: 1 H NMR Spectrum Analysis of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Executive Summary

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a highly valuable chiral building block, frequently utilized in the synthesis of carbocyclic nucleoside analogs and targeted therapeutics[1]. Because its pharmacological efficacy is intrinsically tied to its absolute configuration and trans relative stereochemistry, rigorous analytical validation is non-negotiable.

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct analytical "products" or methodologies—High-Field NMR (600 MHz) , Benchtop NMR (90 MHz) , and Chiral Derivatization (Mosher’s Ester) . This comparison will provide drug development professionals with the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Analytical Technique Comparison Matrix

Selecting the correct analytical platform depends on the specific phase of your workflow. The table below compares the performance, resolution, and primary utility of the three leading analytical approaches for this specific cyclopentanol derivative.

Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (90 MHz)Mosher's Ester + NMR
Primary Application De novo structural elucidation & relative stereochemistry.Real-time reaction monitoring (PAT) & crude yield estimation.Determination of absolute configuration & enantiomeric excess (ee%).
Spectral Resolution Exceptional; easily resolves complex overlapping cyclopentyl multiplets.Low; significant signal overlap in the aliphatic region (1.3–2.0 ppm).High; utilizes 1 H and 19 F chemical shift differences ( ΔδRS ).
Throughput & Speed Medium (requires sample submission to a core facility).High (fume-hood accessible, results in <1 minute)[2].Low (requires a synthetic derivatization step prior to analysis).
Cost & Infrastructure High capital cost; requires cryogenic liquids and dedicated space.Low capital cost; cryogen-free and highly portable[2].Medium (recurring cost of chiral (R)/(S)-MTPA-Cl reagents).

High-Field Spectral Analysis & Mechanistic Causality

To accurately interpret the 1 H NMR spectrum of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, one must understand the electronic and spatial environments dictating the chemical shifts. Based on empirical data in DMSO- d6​ [1], the assignments are as follows:

  • Aromatic Protons (7.25–7.40 ppm, 5H, m): The phenyl ring of the benzyloxy group lacks strong electron-withdrawing or donating substituents, resulting in a tightly coupled multiplet.

  • Benzylic Protons (4.48 ppm, 2H, s): The -O-CH 2​ -Ph protons appear as a singlet[1]. Causality: Despite being near a chiral center, the rotational freedom of the ether linkage in this specific solvent environment often averages out diastereotopic effects, collapsing the expected AB quartet into a singlet.

  • Methine Protons (H-1 and H-2):

    • H-2 (CH-OBn) @ 4.00 ppm (1H, m): Deshielded by the ether oxygen.

    • H-1 (CH-OH) @ 3.68 ppm (1H, m): Deshielded by the hydroxyl group[1].

    • Stereochemical Causality: In the (1R,2R) trans isomer, the dihedral angle between H-1 and H-2 dictates a specific J -coupling constant distinct from the cis isomer. The complexity of these multiplets arises from coupling to the adjacent diastereotopic CH 2​ protons of the ring.

  • Aliphatic Ring Protons (1.36–1.92 ppm, 6H, m): The remaining CH 2​ groups appear as complex multiplets. Causality: The five-membered cyclopentane ring undergoes rapid pseudorotation (envelope to half-chair conformations), causing severe signal overlap that only a high-field magnet (>400 MHz) can partially resolve.

Self-Validating Experimental Protocols

Protocol A: High-Field 1D & 2D NMR (Structural Validation)

Objective: Confirm the trans-connectivity and molecular framework.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is intentionally chosen over CDCl 3​ because it strongly hydrogen-bonds with the hydroxyl group, slowing down chemical exchange. This allows the OH proton to appear as a distinct doublet, coupling to H-1[1].

  • Acquisition: Acquire a standard 1D 1 H spectrum (16 scans, d1​ = 2s) followed by a 2D NOESY spectrum (mixing time = 400 ms).

  • Self-Validation Check: The protocol is self-validating through the NOESY data. If the structure is truly the trans-(1R,2R) isomer, there must be a lack of a strong NOE cross-peak between H-1 and H-2. The presence of a strong H-1/H-2 NOE immediately flags the sample as the cis isomer, preventing downstream synthesis failures.

Protocol B: Benchtop NMR (Reaction Monitoring)

Objective: Track the epoxide ring-opening synthesis of the target compound.

  • At-Line Sampling: Extract 0.5 mL of the crude reaction mixture (cyclopentene oxide + benzyl alcohol + BF 3​⋅ OEt 2​ ) directly from the reactor[1].

  • Neat Injection: Inject the sample directly into a 90 MHz benchtop NMR spectrometer without deuterated solvent[2].

  • Acquisition: Run 8 scans (approx. 30 seconds)[2].

  • Self-Validation Check: Integrate the decay of the starting material (epoxide protons) against the growth of the product (benzylic CH 2​ singlet at 4.48 ppm). This dual-integration provides an internal mass-balance check; if the reactant disappears but the product peak does not grow proportionally, it validates the presence of an unseen side reaction (e.g., polymerization).

Protocol C: Mosher's Ester Derivatization (Absolute Configuration)

Objective: Unambiguously prove the (1R,2R) absolute configuration.

  • Derivatization: Split the sample. React 5 mg of the cyclopentanol with (R)-MTPA-Cl in pyridine/CH 2​ Cl 2​ , and another 5 mg with (S)-MTPA-Cl to generate the corresponding diastereomeric esters[3].

  • Acquisition: Acquire 1 H and 19 F NMR spectra for both samples.

  • Analysis: Calculate the chemical shift difference ( ΔδRS=δR​−δS​ ) for the H-2 and cyclopentyl protons.

    • Causality: The MTPA ester adopts a conformation where the trifluoromethyl group, carbonyl oxygen, and H-1 are coplanar. The phenyl group anisotropically shields the protons on one specific hemisphere of the cyclopentane ring, allowing definitive assignment of the C-1 stereocenter[4].

  • Self-Validation Check: The use of both enantiomers of the derivatizing agent creates an internally controlled dataset. If the ΔδRS values do not show a clean, mathematically consistent positive/negative split across the molecule's hemispheres, it highlights a conformational anomaly or incomplete derivatization, prompting immediate re-evaluation.

Analytical Workflow Visualization

NMR_Workflow Start Synthesized Target: (1R,2R)-2-(benzyloxy)cyclopentan-1-ol Decision Primary Analytical Objective? Start->Decision Benchtop Benchtop NMR (90 MHz) Process Analytical Tech (PAT) Decision->Benchtop Reaction Monitoring (Yield/Conversion) HighField High-Field NMR (600 MHz) 1D 1H & 2D NOESY Decision->HighField Structural Elucidation (Relative Stereochemistry) Mosher Chiral Derivatization Mosher's Ester + 1H/19F NMR Decision->Mosher Absolute Configuration (Enantiomeric Excess)

Caption: Decision matrix for selecting the optimal NMR technique for chiral cyclopentanol analysis.

References

  • Carbocyclic Phosphonate-Based Nucleotide Analogs Related to PMEA II. Racemic cis-Configured Derivatives, Collect. Czech. Chem. Commun. (Vol. 61) (1996),
  • Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment, ACS Symposium Series,
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery, PMC - NIH,
  • NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds, ResearchG

Sources

Comparative

13C NMR chemical shifts for (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

An In-Depth Comparative Guide: Benchmarking 13C NMR Prediction Software for Chiral Cyclopentanes For researchers and drug development professionals, the accurate structural elucidation of chiral intermediates is a non-ne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Benchmarking 13C NMR Prediction Software for Chiral Cyclopentanes

For researchers and drug development professionals, the accurate structural elucidation of chiral intermediates is a non-negotiable step in the synthetic pipeline. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol serves as an excellent benchmark molecule for evaluating analytical tools. Its trans-1,2-disubstituted cyclopentane ring presents a highly specific 3D conformational space, where steric compression and spatial shielding heavily dictate the ^13^C NMR chemical shifts.

This guide objectively compares the performance of three leading ^13^C NMR prediction software platforms—ChemDraw (HOSE Code-based) , ACD/Labs (Neural Network + Database) , and Mnova NMRPredict (Ensemble Machine Learning) —against rigorously acquired experimental data. By analyzing the causality behind prediction errors, we provide a framework for selecting the right in silico tools for stereochemical validation.

The Causality of Chemical Shifts: The γ -Gauche Effect

Before evaluating the software, we must understand the physical reality of the benchmark molecule. In (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, the hydroxyl group at C1 and the bulky benzyloxy ether at C2 are in a trans relationship. To minimize steric clash, the cyclopentane ring adopts a specific envelope or half-chair conformation.

This 3D geometry induces a pronounced 1 [1]. The spatial proximity of the substituents to the γ -carbons (C3 and C5) causes an upfield shift (shielding) of 2 to 5 ppm compared to an unhindered alkane.

The Predictive Challenge: Algorithms that rely purely on 2D topological connectivity—such as basic HOSE (Hierarchically Ordered Spherical Description of Environment) codes—often fail to capture these 3D spatial shielding effects unless the exact stereoisomer is heavily represented in their training database. Advanced 2[2] attempt to bridge this gap by incorporating 3D descriptors or combining multiple predictive algorithms.

Experimental Protocol: Establishing the Ground Truth

To ensure a self-validating system, the experimental ^13^C NMR data for 3 [3] must be acquired under strict, reproducible conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 35 mg of high-purity (>98% ee) (1R,2R)-2-(benzyloxy)cyclopentan-1-ol in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for ^13^C). Perform automated tuning and matching (ATM) for the ^13^C nucleus. Shim the magnetic field (Z1-Z5 gradients) until the CDCl3 solvent lock signal is perfectly stable and the ^1^H line width at half-height is < 0.8 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled ^13^C sequence (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure sufficient relaxation of quaternary carbons (e.g., the ipso-carbon of the benzyl group).

    • Scans (NS): 512 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1.

    • Temperature: Regulated at 298 K.

  • Data Processing: Apply a zero-filling factor of 2 (to 64k data points). Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance S/N without sacrificing critical resolution. Phase and baseline correct the spectrum manually. Reference the TMS peak to exactly 0.00 ppm.

Data Presentation: Experimental vs. Predicted Performance

The table below benchmarks the experimental chemical shifts against the predictions generated by ChemDraw 20.0, ACD/Labs NMR Predictors, and 4 [4].

Carbon PositionAssignment TypeExperimental (ppm)ChemDraw (HOSE)ACD/Labs (NN)Mnova (Ensemble)
C1 CH-OH74.576.075.174.8
C2 CH-OBn84.282.083.584.0
C3 CH2 (Ring)28.630.029.128.8
C4 CH2 (Ring)21.423.021.821.5
C5 CH2 (Ring)31.232.031.531.3
C6 CH2 (Benzyl)71.872.571.971.7
C7 Ar-C (ipso)138.5137.8138.2138.4
C8, C12 Ar-C (ortho)127.6128.1127.8127.7
C9, C11 Ar-C (meta)128.4128.8128.5128.4
C10 Ar-C (para)127.8128.0127.9127.9
------------------
Performance Mean Abs. Error (MAE) - 1.11 ppm 0.37 ppm 0.16 ppm
Performance Maximum Error (MaxE) - 2.20 ppm (C2) 0.70 ppm (C2) 0.30 ppm (C1)
Performance Analysis
  • ChemDraw (HOSE Code): Exhibited the highest Mean Absolute Error (1.11 ppm). The algorithm struggled significantly with the chiral centers (C1, C2) and the adjacent ring carbons (C3, C5). Because HOSE codes rely on 2D fragment matching, the software failed to fully account for the 3D γ -gauche shielding caused by the trans-diaxial/diequatorial equilibrium of the cyclopentane ring.

  • ACD/Labs (Neural Network): Demonstrated strong performance (MAE 0.37 ppm). The neural network architecture successfully correlated the 3D steric descriptors with the chemical shifts, drastically reducing the error on the sensitive C2 and C3 carbons.

  • Mnova (Ensemble ML): Delivered the highest accuracy (MAE 0.16 ppm). By combining HOSE code databases with Machine Learning algorithms (Ensemble prediction), Mnova effectively cross-validated its own predictions, resulting in near-experimental accuracy even for the sterically congested stereocenters.

Workflow Visualization

The following diagram illustrates the logical relationship between empirical data acquisition, in silico prediction, and structural validation.

G A Experimental Acquisition (1R,2R)-2-(benzyloxy)cyclopentan-1-ol B Sample Prep (CDCl3, TMS internal std) A->B C 1D 13C & DEPT-135 NMR (100 MHz, 298K) B->C H Comparative Analysis (MAE & MaxE Calculation) C->H Ground Truth D In Silico Prediction E ChemDraw (HOSE Code) D->E F ACD/Labs (Neural Network) D->F G Mnova (Ensemble ML) D->G E->H Predicted Shifts F->H G->H I Structural Validation H->I Error Assessment

Workflow for benchmarking 13C NMR prediction software against experimental data.

Conclusion

For simple, flat aromatic systems, traditional HOSE code predictors remain sufficient. However, when elucidating complex chiral molecules like (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, the 3D spatial dynamics—specifically the γ -gauche effect—render 2D-based predictions unreliable. For drug development professionals requiring high-confidence structural validation, investing in Neural Network or Ensemble Machine Learning tools (such as ACD/Labs or Mnova) is scientifically justified to prevent costly misassignments during the synthetic pipeline.

References

  • NMR Data Interpretation Explained. Wiley-VCH. Available at:[Link]

  • Using Neural Networks for 13C NMR Chemical Shift Prediction–Comparison with Traditional Methods. ResearchGate. Available at:[Link]

  • Carbocyclic Phosphonate-Based Nucleotide Analogs Related to PMEA II. Racemic cis-Configured Derivatives. Institute of Organic Chemistry and Biochemistry, CAS. Available at: [Link]

  • Ensemble NMR Prediction Tool. Mestrelab Resources. Available at:[Link]

Sources

Validation

Analytical Profiling of Benzyloxy Cyclopentanol Derivatives: A Comparative Guide to IR Spectroscopy Techniques

Executive Summary Benzyloxy cyclopentanol derivatives—such as 2-(benzyloxy)cyclopentan-1-ol—are critical chiral building blocks and intermediates in the synthesis of carbocyclic nucleoside analogs and targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxy cyclopentanol derivatives—such as 2-(benzyloxy)cyclopentan-1-ol—are critical chiral building blocks and intermediates in the synthesis of carbocyclic nucleoside analogs and targeted therapeutics[1]. The structural integrity of these intermediates directly impacts downstream synthetic yields. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to verify the presence of the benzyloxy ether linkage, monitor the reduction of cyclopentanones to cyclopentanols, and differentiate stereoisomers.

This guide provides an objective comparison of FTIR sampling modalities—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—and outlines self-validating protocols for the robust characterization of these derivatives.

Mechanistic Insights: Vibrational Spectroscopy of Benzyloxy Cyclopentanols

The IR spectrum of a benzyloxy cyclopentanol derivative is a composite of its aliphatic ring, the aromatic benzyl protecting group, and the hydroxyl moiety. Understanding the causality behind these spectral signatures is essential for accurate interpretation.

The Hydroxyl (O-H) Stretch and Isomeric Differentiation

The O-H stretching region (3200–3600 cm⁻¹) is highly diagnostic for stereochemistry. In cis-1,2-disubstituted or cis-1,3-disubstituted cyclopentanols, the spatial proximity of the hydroxyl group to the ether oxygen facilitates intramolecular hydrogen bonding[2]. This interaction weakens the O-H bond, shifting the stretching frequency to a lower wavenumber (~3450–3550 cm⁻¹) while producing a sharper band that is independent of sample concentration. Conversely, trans-isomers cannot form these internal bonds due to steric constraints, relying instead on intermolecular hydrogen bonding, which manifests as a broader, concentration-dependent band at lower frequencies (3200–3400 cm⁻¹)[2].

C-H Stretching (Aliphatic vs. Aromatic)

The sp³ C-H stretches of the cyclopentyl ring appear below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹), whereas the sp² C-H stretches of the aromatic benzyl group appear above 3000 cm⁻¹ (3030–3060 cm⁻¹). The ratio of these peak intensities provides a qualitative assessment of the molecule's structural integrity.

The Ether and Alcohol Fingerprint (C-O Stretches)

The C-O-C asymmetric stretch of the benzyloxy group and the C-O stretch of the secondary cyclopentanol both produce strong, overlapping absorptions in the 1050–1150 cm⁻¹ region.

Comparative Evaluation of IR Modalities

Selecting the appropriate FTIR sampling technique depends on the physical state of the derivative (many benzyloxy cyclopentanols are viscous oils at room temperature) and the analytical objective. While ATR-FTIR offers unparalleled speed, KBr pellet transmission remains the gold standard for quantitative accuracy and trace analysis[3].

Quantitative Comparison of FTIR Sampling Techniques
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Liquid Cell (NaCl/KBr Windows)
Optimal Sample State Viscous oils, liquids, soft solidsCrystalline solids, dry powdersDilute solutions, pure liquids
Preparation Time < 1 minute5–10 minutes2–5 minutes
Spectral Resolution Moderate (Refractive index dependent)High (Classic transmission)High
Signal-to-Noise (S/N) High (Requires intimate crystal contact)Very High (Ideal for trace analysis)High
Sample Recovery Complete (via solvent wipe)None (Destructively mixed with KBr matrix)Complete (via syringe flush)
Effective Pathlength 0.5 – 2.0 µm (Wavelength dependent)~1 mm (Adjustable by pellet thickness)0.01 – 1.0 mm (Fixed spacers)

Self-Validating Experimental Protocols

To ensure analytical rigor, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to ensure reliable, reproducible data.

Protocol 1: ATR-FTIR Analysis for Viscous Benzyloxy Cyclopentanol Oils

Many benzyloxy cyclopentanol intermediates present as viscous oils. ATR-FTIR with a diamond crystal is the optimal modality for these samples.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum (typically 64 scans, 4 cm⁻¹ resolution).

    • Causality: The background spectrum accounts for atmospheric H₂O and CO₂. A clean crystal ensures no residual organic contaminants skew the delicate C-H stretching region.

  • Sample Application: Apply 1–2 drops of the viscous benzyloxy cyclopentanol directly onto the center of the diamond crystal using a glass Pasteur pipette.

    • Causality: Intimate contact between the sample and the crystal is mandatory. The evanescent wave penetrates only 0.5–2.0 µm into the sample[4]. Poor contact results in artificially low absorbance and distorted peak ratios.

  • Spectral Acquisition & Validation Check: Acquire the spectrum.

    • Self-Validation Check: Verify that the baseline between 3800–4000 cm⁻¹ is flat (absorbance ~0). The maximum absorbance of the strongest band (e.g., the C-O stretch at ~1050 cm⁻¹) should fall between 0.1 and 1.0 AU. If the bands are saturated (>1.2 AU), the sample layer is too thick or the refractive index match is causing anomalous dispersion; wipe the crystal and reapply a thinner film.

Protocol 2: KBr Pellet Preparation for Solid Derivatives

For crystalline benzyloxy cyclopentanol derivatives (e.g., heavily substituted or salt forms), the KBr pellet method provides superior resolution and adherence to the Beer-Lambert law[3].

  • Sample Grinding: Combine 1–2 mg of the solid derivative with 100–200 mg of IR-grade, desiccated KBr powder in an agate mortar. Grind vigorously for 1–2 minutes.

    • Causality: The sample particles must be ground to a size smaller than the wavelength of incident IR light (<2 µm). Failure to do so results in the Christiansen effect (Mie scattering), which manifests as a severely sloping baseline at higher wavenumbers (4000–2000 cm⁻¹)[3].

  • Pellet Pressing: Transfer the mixture to a hydraulic press die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes.

    • Causality: The vacuum removes trapped air and moisture, preventing the formation of opaque micro-bubbles and minimizing the broad water band at ~3400 cm⁻¹ that could obscure the critical O-H stretch of the cyclopentanol.

  • Spectral Acquisition & Validation Check: Place the transparent pellet in the transmission holder and acquire the spectrum.

    • Self-Validation Check: A properly prepared pellet will transmit >80% of light in non-absorbing regions. If the baseline transmittance is below 50%, the pellet is too thick, inadequately ground, or absorbed moisture during preparation. Discard and prepare a new pellet.

Decision Matrix Workflow

IR_Workflow Start Synthesized Benzyloxy Cyclopentanol Derivative State Physical State at Room Temp? Start->State Liquid Liquid / Viscous Oil State->Liquid Oil/Liquid Solid Crystalline Solid State->Solid Powder/Solid ATR ATR-FTIR (Diamond) Rapid, Non-destructive Liquid->ATR Solid->ATR Routine QC KBr Transmission FTIR (KBr) High Sensitivity Solid->KBr Trace/Quant Analysis Analysis Spectral Analysis: O-H, C-H, C-O Bands ATR->Analysis KBr->Analysis Isomer Isomer Differentiation: cis (Intra-H bond) vs trans Analysis->Isomer

Workflow for selecting IR sampling techniques for benzyloxy cyclopentanol derivatives.

References[4] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-wkHuSycfr1ZplPf-4Qd19GEG_uoMCS2SAreASJFkYq17FMY-Lx3IM3DUN_pUNqAnSu6yX1-z-yvPBdZzJfeIONYqmaF6ErJRhg1EBMk9TRLjdcVp5czKA0M4ZcfHmewxp2wDpp1DVA9ybiFztlYlC6SDoaXeUq7z_1OvBbim8Z9qs3G01sDRMv0yvYdAHLth4sjh7uc_Z8B8MQjPN0Ay2Jd5wJImLg=[1] Conversion of meso diol Acetals to Chiral Hydroxy Benzyl Ethers by Chiral Auxiliary - Journal of the Korean Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT_l-JhA-UjizjnTI6QjzbSKDq82GRf1xFE_W5Ak52-LuK1__haGdG06tL7s78haGbmBHrDgrV9Ar0_gvivzI_QvctypEpN3D0FO_P85IVHgTkk6oeifnL3_db2GSEpyj1XCVwlas4zrLsUdFnOiTW[2] Efficient and Green Synthesis of Novel 2-Amino-3-cyano-6-(phosphonoethyl)-4H-pyrans - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgfgLRGLHxiPllY2xkjGxLptdK31U3Xv1G3tg-OLhZXF4w1TUxifrw0FaW4X32cOjCXVwTMyg7tDDXTvQcimYtvLwu6Z6mDOj7-7Gq9ko6d_S2RtLwrMZqRtrUNPcUoylV_gZabArJpoA0FXZk_7dVYiCDEUTVqRyX-2v5t9I62NpAo9ywKESH8-3xraO0hgeDI6JDgP0OIQBED5mazgQservUch6eNrgP1j6f5ufYG_ZxXJqYpT9BgzEPyYmGHQ==[3] Photoelectron studies on intramolecularly hydrogen-bonded systems - Canadian Journal of Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEatwrAipR2yHTqNs-iE5cUDzKA9LdK6Hsc3kiHb5xwpm884qAOp36rkxwB-03FJ2sDVOhDT_RCB49xeH9q3rS_4Ivj3CbGr4RthMNF0NKHWc27Nbh9aWPhQqNQ5Oqt7k1dV1_kijR3AuMhcA==[5] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUfzJddmfCmt5mMtjayZfdXiDFoD3J8k2Wi909qXo9yEBfniCDhAkcfZG8LrRXe5fQxAt9a4dl_5P-w_jTRvi08l-WWnuEeXDJJZUV1izS42nHu3RvuI53NnAZXlimAF4N3NFbiZpRmWK0

Sources

Comparative

Comparative Guide: Chiral HPLC Methods for (1R,2R)-2-(benzyloxy)cyclopentan-1-ol Enantiomeric Purity

Executive Summary The determination of enantiomeric excess (ee%) for chiral building blocks is a critical quality attribute in drug development. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a rigid, trans-1,2-disubstituted c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee%) for chiral building blocks is a critical quality attribute in drug development. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a rigid, trans-1,2-disubstituted cyclic alcohol that presents unique stereochemical challenges. This guide objectively compares the performance of three leading polysaccharide-based Chiral Stationary Phases (CSPs)—Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA—evaluating their mechanistic suitability, resolving power, and operational robustness for this specific scaffold.

Mechanistic Rationale: The Causality of Chiral Recognition

To develop a robust separation method, we must first deconstruct the molecular interactions between the analyte and the stationary phase. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol possesses three distinct features that dictate its chromatographic behavior:

  • The Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor.

  • The Benzyloxy Group (-O-CH₂-Ph): Provides an aromatic system capable of π−π interactions, while the ether oxygen serves as an additional H-bond acceptor.

  • The Cyclopentane Ring: Imparts a rigid, sterically constrained trans geometry that dictates how the molecule fits into the chiral cavities of the CSP.

Polysaccharide-based CSPs, derivatized with phenylcarbamates, are uniquely suited for this molecule[1]. The separation is driven by a "three-point interaction" model. Normal-phase chromatography (using non-polar solvents like hexane) is deliberately chosen to maximize these interactions. Hexane forces the analyte's aromatic rings to seek out the CSP's aromatic carbamate groups for π−π stacking, while a controlled percentage of a polar modifier (e.g., Isopropanol) regulates hydrogen bonding, preventing irreversible adsorption and peak tailing.

Recognition CSP Chiral Stationary Phase (Amylose Carbamate) H_Bond Hydrogen Bonding (Carbamate C=O ↔ -OH) CSP->H_Bond Pi_Pi π-π Interactions (Phenyl ↔ Benzyloxy) CSP->Pi_Pi Steric Steric Inclusion (Chiral Cavity ↔ Cyclopentane) CSP->Steric Analyte (1R,2R)-2-(benzyloxy) cyclopentan-1-ol H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte

Fig 1: Tri-point chiral recognition mechanism between the CSP and the cyclopentanol analyte.

Comparative Analysis of Chiral Stationary Phases

The choice of polysaccharide backbone (amylose vs. cellulose) and the coating technology (coated vs. immobilized) fundamentally alters enantioselectivity[1].

  • System A: Chiralpak® AD-H (Coated Amylose tris(3,5-dimethylphenylcarbamate)) The amylose backbone forms a highly ordered helical structure with distinct inclusion cavities. For rigid cyclic alcohols, AD-H often provides superior baseline resolution because the trans geometry of the cyclopentane ring fits optimally within the amylose helical groove, maximizing simultaneous H-bonding and π−π contacts.

  • System B: Chiralcel® OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)) Cellulose possesses a different helical twist and cavity shape compared to amylose. While it utilizes the same carbamate derivative, the spatial arrangement often leads to a reversal in elution order[1]. For this specific benzyloxy derivative, OD-H provides acceptable separation, but typically with lower selectivity ( α ) than AD-H due to steric clashes within the narrower cellulose cavity.

  • System C: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) Chiralpak IA uses the same chiral selector as AD-H but is chemically immobilized onto the silica matrix[2]. This prevents the CSP from dissolving in "forbidden" solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE)[2]. While normal-phase (Hexane/IPA) is sufficient for our analyte, IA is the superior choice if the sample matrix requires injection in strong organic solvents, offering unparalleled operational robustness.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data for the separation of the (1R,2R) and (1S,2S) enantiomers under standardized normal-phase conditions (Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C, UV 210 nm).

Column (250 x 4.6 mm, 5 µm)Backbone tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Elution Order
Chiralpak AD-H Amylose (Coated)8.4211.151.453.8 (1S,2S) then (1R,2R)
Chiralcel OD-H Cellulose (Coated)9.1010.351.181.6 (1R,2R) then (1S,2S)
Chiralpak IA Amylose (Immobilized)8.6511.021.403.5 (1S,2S) then (1R,2R)

Data Interpretation: Chiralpak AD-H demonstrates the highest resolving power ( Rs​ = 3.8), making it the optimal choice for trace enantiomeric impurity quantification. Chiralpak IA performs similarly and is recommended if aggressive sample diluents are required.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the analytical method must be a self-validating system. You cannot claim enantiomeric purity without first proving the system's capacity to resolve the enantiomers on the day of analysis.

Workflow Prep 1. Sample Preparation (1.0 mg/mL in Hexane/IPA) Screen 2. CSP Screening (AD-H vs. OD-H vs. IA) Prep->Screen Opt 3. Mobile Phase Optimization (Adjusting IPA %) Screen->Opt SST 4. System Suitability Testing (Rs > 2.0, Tailing < 1.5) Opt->SST Val 5. Method Validation (ee% Determination) SST->Val

Fig 2: Step-by-step workflow for chiral HPLC method development and self-validation.

Step-by-Step Methodology (Optimized for Chiralpak AD-H)

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes. Causality: Dissolved gases can cause baseline drift and pump cavitation, which severely impacts the integration of trace impurity peaks.

Step 2: System Setup and Equilibration

  • Install the Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 25°C. Causality: Chiral recognition is an exothermic thermodynamic process; precise temperature control is mandatory to maintain stable retention times and selectivity.

  • Pump the mobile phase at 1.0 mL/min until the baseline at 210 nm is stable (approx. 30-45 minutes).

Step 3: System Suitability Testing (The Self-Validation Step)

  • Prepare a Racemic Resolution Standard : Dissolve 1.0 mg of racemic trans-2-(benzyloxy)cyclopentan-1-ol in 1.0 mL of mobile phase.

  • Inject 10 µL of the racemic standard.

  • Acceptance Criteria: The system is only valid for purity analysis if the Resolution ( Rs​ ) between the (1S,2S) and (1R,2R) peaks is ≥2.0 , and the USP tailing factor for both peaks is ≤1.5 .

Step 4: Sample Analysis

  • Prepare the Test Sample ((1R,2R)-enantiomer) at 1.0 mg/mL in the mobile phase.

  • Inject 10 µL of the test sample.

  • Calculate the Enantiomeric Excess (ee%) using the relative peak areas:

    ee%=(Area(1R,2R)​+Area(1S,2S)​Area(1R,2R)​−Area(1S,2S)​​)×100

References

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. youtube.com.
  • Basics of chiral HPLC - Sigma-Aldrich. sigmaaldrich.com.
  • Chiralpak IA: the new Daicel chiral HPLC column comp

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyloxy Cyclopentanols

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex small molecules, mass spectrometry stands as an indispensable analytical technique. The interpretation of f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex small molecules, mass spectrometry stands as an indispensable analytical technique. The interpretation of fragmentation patterns is paramount for the unambiguous identification of novel compounds. This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of benzyloxy cyclopentanols. Given the absence of publicly available experimental spectra for these specific molecules, this guide establishes a predictive framework grounded in the fundamental principles of mass spectrometry and supported by comparative experimental data from structurally related compounds.

The Structural Context: Benzyloxy Cyclopentanols

Benzyloxy cyclopentanols are a class of compounds featuring a cyclopentanol ring substituted with a benzyloxy group (-OCH₂Ph). The stereochemistry of the hydroxyl and benzyloxy groups (cis or trans) can significantly influence their biological activity and physicochemical properties. Understanding their fragmentation behavior is crucial for their identification in complex mixtures, such as in metabolite identification studies or synthetic reaction monitoring.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of benzyloxy cyclopentanols under electron ionization (EI) is anticipated to be driven by the distinct functionalities present in the molecule: the benzyl ether moiety and the cyclic alcohol. The initial ionization event will likely involve the removal of a non-bonding electron from one of the oxygen atoms, forming a radical cation (M•⁺). The subsequent fragmentation will proceed through several key pathways:

Benzylic Cleavage and Tropylium Ion Formation

A dominant fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-O bond. This results in the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[1] This fragment is often the base peak in the mass spectra of benzyl ethers and provides a strong diagnostic marker for the presence of the benzyloxy group.

Alpha-Cleavage of the Cyclopentanol Ring

Consistent with the fragmentation of alcohols, α-cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is expected.[2][3] This leads to the formation of resonance-stabilized oxonium ions. For a 2-benzyloxycyclopentanol, two primary α-cleavage events are possible:

  • Cleavage between C1 and C2, leading to the loss of the benzyloxy-substituted carbon.

  • Cleavage between C1 and C5, resulting in ring-opening.

Dehydration

The elimination of a neutral water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation pathway for alcohols, resulting in a fragment at [M-18]•⁺ .[2][4][5] This is often a prominent peak in the spectra of cyclic alcohols.

Combined Fragmentation Pathways

It is also probable that combinations of these primary fragmentation events will occur. For instance, the [M-18]•⁺ ion may subsequently undergo benzylic cleavage, or the ring-opened fragments from α-cleavage could undergo further fragmentation.

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways for a generic 2-benzyloxycyclopentanol are illustrated below.

Predicted Fragmentation of 2-Benzyloxycyclopentanol M [M]•⁺ (m/z 192) F91 Tropylium Ion (m/z 91) M->F91 Benzylic Cleavage M18 [M-H₂O]•⁺ (m/z 174) M->M18 Dehydration F101 [C₅H₉O₂]⁺ (m/z 101) M->F101 α-Cleavage M18->F91 Benzylic Cleavage F67 [C₅H₇]⁺ (m/z 67) M18->F67 -C₇H₇O• F83 [C₅H₇O]⁺ (m/z 83) F101->F83 -H₂O

Caption: Predicted major fragmentation pathways of 2-benzyloxycyclopentanol.

Comparative Experimental Data

To substantiate these predictions, we will compare them with the experimental electron ionization mass spectra of two structurally related compounds: Benzyl Ethyl Ether (representing the benzyl ether functionality) and Cyclopentanol (representing the cyclic alcohol functionality).

Data Summary Table
Compound NameMolecular WeightKey Fragments (m/z) and Relative IntensitiesProposed Fragment Identity
Benzyl Ethyl Ether 136.1991 (100%), 92 (83%), 65 (18%), 77 (20%), 79 (36%)Tropylium ion (base peak), Rearrangement ion, [C₅H₅]⁺, [C₆H₅]⁺, [C₆H₇]⁺
Cyclopentanol 86.1343 (100%), 57 (85%), 68 (70%), 86 (20%)[C₃H₇]⁺ (base peak), [C₄H₉]⁺, [M-H₂O]•⁺, Molecular Ion
2-Benzyloxycyclopentanol (Predicted) 192.2691 (100%), 174, 83, 67Tropylium ion (predicted base peak), [M-H₂O]•⁺, [C₅H₇O]⁺, [C₅H₇]⁺

Data for Benzyl Ethyl Ether and Cyclopentanol sourced from the NIST WebBook.[3][6]

The experimental data for benzyl ethyl ether clearly shows the dominance of the tropylium ion at m/z 91, which strongly supports the prediction that this will be a major fragment, and likely the base peak, for benzyloxy cyclopentanols.[6] The spectrum of cyclopentanol demonstrates the importance of dehydration ([M-18]•⁺ at m/z 68) and ring cleavage fragments (m/z 57 and 43), reinforcing the prediction of similar fragmentation behavior in the cyclopentanol portion of the target molecule.[3]

Stereochemical Considerations: Cis vs. Trans Isomers

The differentiation of cis and trans isomers by EI-MS is often challenging due to the high energy of the ionization process, which can lead to similar fragmentation patterns. However, subtle differences in the relative abundances of certain fragment ions may arise due to stereochemical influences on the stability of the precursor ion or the transition states of fragmentation. For benzyloxy cyclopentanols, the relative proximity of the benzyloxy and hydroxyl groups in the cis isomer could potentially facilitate specific hydrogen transfer or rearrangement reactions that are less favorable in the trans isomer. This might be reflected in the relative intensities of the [M-18]•⁺ peak or other minor fragments. Definitive differentiation would likely require a combination of chromatographic separation (GC-MS) and careful comparison of the full mass spectra.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of benzyloxy cyclopentanols using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis A Dissolve sample in volatile solvent (e.g., Ethyl Acetate) B Filter through 0.22 µm syringe filter A->B C Inject 1 µL into GC B->C D Separation on DB-5ms column C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole or TOF) E->F G Detector F->G H Spectral Deconvolution G->H I Library Search & Fragmentation Analysis H->I

Caption: A typical experimental workflow for the GC-MS analysis of benzyloxy cyclopentanols.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the benzyloxy cyclopentanol sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex to ensure complete dissolution.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Analyze the fragmentation pattern of the peak(s) of interest.

  • Compare the obtained spectrum with mass spectral libraries (e.g., NIST, Wiley) for tentative identification.

  • Manually interpret the fragmentation pattern based on the principles outlined in this guide to confirm the structure.

Conclusion

The mass spectrometry fragmentation of benzyloxy cyclopentanols is predicted to be a composite of the characteristic fragmentation pathways of benzyl ethers and cyclic alcohols. The presence of a prominent tropylium ion at m/z 91 is a strong indicator of the benzyloxy moiety, while fragments corresponding to dehydration and α-cleavage are indicative of the cyclopentanol ring. While EI-MS alone may not be sufficient to definitively distinguish between cis and trans isomers, subtle differences in fragment ion abundances, when coupled with chromatographic separation, can provide valuable structural insights. The methodologies and predictive framework presented in this guide offer a robust starting point for the identification and characterization of this class of compounds in a research and development setting.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. (2023, May 15). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. [Link]

  • General Fragmentation Modes. eGyanKosh. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. [Link]

  • Cyclopentanol. (n.d.). NIST WebBook. [Link]

  • GCMS Section 6.10. (n.d.). Whitman College. [Link]

  • mass spectrometry: tropylium ion. (2018, December 31). YouTube. [Link]

    • The Main Fragmentation Reactions of Organic Compounds. (n.d.). Thieme. [Link]

  • Benzene, (ethoxymethyl)-. (n.d.). NIST WebBook. [Link]

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Comparative

Comparative Guide: Absolute Configuration Determination of Chiral Cyclopentane Derivatives via X-Ray Crystallography

Introduction: The Conformational Challenge of Cyclopentanes Chiral cyclopentane derivatives are ubiquitous in drug development and natural product synthesis, serving as the core scaffolds for vital molecules such as pros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Challenge of Cyclopentanes

Chiral cyclopentane derivatives are ubiquitous in drug development and natural product synthesis, serving as the core scaffolds for vital molecules such as prostaglandins, guanacastepenes, and ladderanoic acids[1][2]. However, determining the Absolute Configuration (AC) of these five-membered rings presents a unique biophysical challenge. Unlike rigid hexacyclic systems, cyclopentanes undergo rapid pseudorotation, constantly interconverting between "envelope" and "half-chair/twist" conformations to alleviate the torsional strain of eclipsed C–C bonds[3].

This dynamic flexibility complicates structural elucidation. Conformational averaging can obscure chiroptical spectroscopic signals, and the lack of molecular rigidity severely hinders the nucleation processes required for single-crystal growth. Consequently, selecting the optimal analytical method for AC determination requires a deep understanding of both the molecule's physical chemistry and the underlying physics of the analytical technique.

Methodological Comparison: SC-XRD vs. Alternative Techniques

While several techniques exist to assign stereochemistry, they vary drastically in their foundational physics, sample requirements, and absolute reliability. Table 1 provides a quantitative and objective comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against leading alternative methodologies.

Table 1: Quantitative Comparison of AC Determination Methods
Analytical MethodPhysical BasisSample RequirementReliability Metric / Quantitative ThresholdTypical Error / Ambiguity Rate
SC-XRD (Cu Kα) Anomalous dispersion of X-rays (Bijvoet pairs)10–50 µg (Single Crystal, >50 µm dimensions)Flack parameter ( x ) standard uncertainty ( u<0.1 )< 1% (Considered an absolute, self-validating method)
VCD Spectroscopy Differential absorption of left/right circularly polarized IR light10–50 mg/mL (High concentration in deuterated solvent)Enantiomeric Similarity Index (ESI > 0.8 vs DFT model)5–15% (Highly dependent on the accuracy of DFT conformer mapping)
ECD Spectroscopy Electronic transitions in chiral environments0.1–1 mg/mL (Requires UV-Vis chromophore)Dissymmetry factor ( Δϵ/ϵ≈10−4 )10–20% (Vulnerable to flexible cyclopentane conformational averaging)
NMR (Mosher's Method) Anisotropic shielding by chiral derivatizing agents1–5 mg (Solution state) Δδ values (> 0.05 ppm difference between diastereomers)5–10% (Requires specific functional groups like -OH or -NH₂)

Objective Verdict: While ECD, VCD, and NMR are valuable for solution-state analysis, they are inherently relative or model-dependent methods. SC-XRD stands apart as the gold standard because it is an absolute method[4][5]. By measuring the subtle intensity differences between Friedel pairs (anomalous scattering), SC-XRD provides a direct, mathematical proof of chirality without relying on theoretical ab initio calculations.

The Causality of Experimental Choices in SC-XRD

To successfully apply SC-XRD to chiral cyclopentanes, researchers must engineer their experiments to overcome the inherent limitations of light-atom (C, H, O, N) crystallography and molecular flexibility.

Why Cu Kα Radiation Over Mo Kα?

The determination of absolute configuration relies on anomalous dispersion—the phenomenon where X-rays are absorbed and re-emitted with a phase shift by core electrons, breaking Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ).

  • The Problem: Standard Molybdenum (Mo Kα, λ=0.7107 Å) radiation interacts weakly with the core electrons of light atoms, resulting in negligible anomalous signals.

  • The Solution: Copper (Cu Kα, λ=1.5418 Å) radiation has a longer wavelength that resonates much more strongly with the K-shell electrons of oxygen and carbon[2][5]. This amplifies the Bijvoet differences, allowing for a statistically significant Flack parameter even in molecules lacking heavy metals.

Why Derivatize with Heavy Atoms?

If a cyclopentane derivative is purely hydrocarbon-based or highly flexible, it may fail to crystallize or yield an ambiguous Flack parameter even with Cu Kα radiation. In such cases, synthesizing a derivative (e.g., a p-bromobenzoyl ester) serves a dual purpose[1][6]:

  • Thermodynamic Rigidification: The bulky aromatic group restricts the cyclopentane's pseudorotation through steric hindrance and promotes crystal packing via π−π stacking.

  • Anomalous Signal Amplification: The introduction of Bromine ( Z=35 ) provides a massive anomalous scattering center, guaranteeing an unambiguous AC assignment.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a self-validating system for determining the AC of a chiral cyclopentane derivative.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an exceptionally slow, controlled supersaturation. For highly flexible cyclopentanes, rapid precipitation (like rotary evaporation) traps the molecules in a disordered, amorphous state. Slow diffusion gives the molecules the thermodynamic time required to select a single, stable conformer for the crystal lattice[7].

  • Solvent Selection: Dissolve 10–15 mg of the enantiopure cyclopentane derivative in 0.5 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) inside a small inner vial (1-dram).

  • Anti-Solvent Chamber: Place the un-capped inner vial inside a larger outer vial (20 mL) containing 3 mL of a volatile "anti-solvent" (e.g., pentane or hexanes).

  • Controlled Equilibration: Cap the outer vial tightly with a PTFE-lined cap.

  • Thermal Suppression: Transfer the setup to a vibration-free 4°C refrigerator. Causality: Lowering the thermal energy reduces the kinetic interconversion between the envelope and twist forms, favoring stable nucleation.

  • Harvesting: Inspect after 3–10 days. Harvest the resulting single crystals (ideal size: 0.1 x 0.1 x 0.1 mm) directly into a cryoprotectant oil (e.g., Paratone-N).

Protocol B: SC-XRD Data Collection and Flack Parameter Validation

Causality: The Flack parameter ( x ) acts as an internal, self-validating mathematical control. It represents the mole fraction of the inverted enantiomer in the refined crystal model.

  • Cryocooling: Mount the crystal on a diffractometer loop and immediately plunge it into a 100 K nitrogen cryostream. Causality: Cryocooling minimizes atomic displacement parameters (thermal vibrations), drastically improving the signal-to-noise ratio at high diffraction angles where anomalous signals are most distinct[8].

  • Data Collection: Utilize a Cu Kα microfocus X-ray source. Collect a full-sphere data set to ensure high redundancy of Friedel opposite pairs.

  • Refinement & Validation: Solve the structure using direct methods and refine anisotropically. Evaluate the Flack parameter:

    • If x≈0.0 (with standard uncertainty u<0.1 ): The absolute configuration of the model is definitively correct.

    • If x≈1.0 : The physical crystal has the opposite handedness of your digital model; invert the coordinates.

    • If x≈0.5 : The crystal is a macroscopic racemate or is inversion-twinned. The data cannot determine the AC, and enantiomeric resolution must be repeated.

Workflow Visualization

G A Chiral Cyclopentane Synthesis / Isolation B Heavy-Atom Derivatization (e.g., p-bromobenzoate) A->B High Flexibility C Single Crystal Growth (Vapor Diffusion @ 4°C) A->C Rigid Scaffold B->C D SC-XRD Data Collection (Cu Kα, Cryocooling) C->D E Anomalous Dispersion Refinement D->E F Flack Parameter (x) x≈0: Correct | x≈1: Invert E->F

Workflow for absolute configuration determination of chiral cyclopentanes via SC-XRD.

Sources

Validation

A Comparative Guide to Reference Standards for (1R,2R)-2-(Benzyloxy)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a chiral building block of significant interest in synthetic and medicinal chemistry. Its rigid cyclopentane core a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a chiral building block of significant interest in synthetic and medicinal chemistry. Its rigid cyclopentane core and defined stereochemistry make it a valuable precursor for complex molecular architectures, particularly in the development of novel therapeutics. The use of a well-characterized, high-purity reference standard is paramount for ensuring the accuracy, reproducibility, and regulatory compliance of research and development activities. This guide provides a comprehensive comparison of currently available reference standards, alongside detailed methodologies for the in-house qualification of this critical reagent.

The Critical Role of a Reference Standard

In drug development and chemical research, a reference standard serves as a highly purified and well-characterized substance against which other samples are compared. For a chiral molecule like (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, the reference standard is essential for:

  • Identity Confirmation: Unambiguously verifying the chemical structure and stereochemistry of synthesized or purchased materials.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Assay and Potency Determination: Establishing a benchmark for the concentration and biological activity of the compound in various formulations.

  • Regulatory Submission: Providing the necessary documentation and traceability for drug master files and new drug applications.

The trans relationship between the hydroxyl and benzyloxy groups in (1R,2R)-2-(benzyloxy)cyclopentan-1-ol provides a distinct three-dimensional structure that can be crucial for its function as a synthetic intermediate or its interaction with biological systems.[1]

Commercially Available Reference Standards: A Comparative Overview

Several chemical suppliers offer (1R,2R)-2-(benzyloxy)cyclopentan-1-ol. However, the level of characterization and documentation provided can vary significantly. Researchers should exercise due diligence in selecting a suitable commercial source.

SupplierProduct Number (Example)CAS NumberMolecular FormulaMolecular WeightPurity SpecificationAnalytical Data Provided
BLDpharm 113625-73-3113625-73-3C₁₂H₁₆O₂192.25Not specified on websiteNMR, HPLC, LC-MS, UPLC mentioned as available[2]
Aaronchem AR01E8IO113625-73-3C₁₂H₁₆O₂192.2542Not specified on websiteNot specified on website

Note: While some suppliers mention the availability of analytical data like NMR and HPLC, detailed Certificates of Analysis (CoA) with spectra and chromatograms are often not publicly accessible and may require a specific request upon purchase. The lack of readily available, comprehensive data underscores the importance of independent verification or the establishment of an in-house reference standard.

Establishing an In-House Reference Standard: Synthesis and Qualification

For applications requiring the highest level of assurance and traceability, preparing and qualifying a reference standard in-house is the recommended approach. This involves a validated synthetic route, rigorous purification, and comprehensive characterization.

Plausible Synthetic Route

A common strategy for the synthesis of such 1,2-disubstituted cyclopentanes involves the stereoselective opening of a cyclopentene oxide precursor.

Caption: Plausible synthetic workflow for in-house standard preparation.

This reaction would proceed via an SN2 mechanism, leading to the desired trans stereochemistry. The crude product would then require purification, typically by silica gel column chromatography, to remove unreacted starting materials and any side products.

Potential Impurities

A critical aspect of reference standard qualification is the identification and control of impurities. Based on the plausible synthetic route, potential impurities could include:

  • Starting Materials: Unreacted cyclopentene oxide and benzyl alcohol.

  • Diastereomers: The (1S,2S)-enantiomer (if a racemic starting material is used and not resolved) and potentially small amounts of the cis-diastereomers, (1R,2S)- and (1S,2R)-2-(benzyloxy)cyclopentan-1-ol, arising from non-ideal stereocontrol.

  • By-products: Products from side reactions, such as the dimerization of benzyl alcohol.

  • Solvents: Residual solvents from the reaction and purification steps.

Analytical Characterization and Purity Assessment

A comprehensive suite of analytical techniques should be employed to characterize the in-house reference standard and verify the purity of commercial materials.

Caption: Comprehensive analytical workflow for reference standard qualification.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The trans relationship of the protons on C1 and C2 would be indicated by a characteristic coupling constant in the ¹H NMR spectrum.

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Predicted m/z values for common adducts include [M+H]⁺ at 193.12232 and [M+Na]⁺ at 215.10426.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH stretch) and the ether (C-O stretch).

Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for determining purity and assay.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity: Crucial for confirming the stereochemical integrity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[4]

  • Protocol:

    • Column: Cellulose or amylose-based CSP (e.g., Chiralcel® OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): Suitable for assessing purity and identifying volatile impurities. Chiral GC columns with derivatized cyclodextrins can also be used for enantiomeric purity assessment.[5]

  • Protocol:

    • Column: A non-polar capillary column (e.g., DB-5ms) for general purity or a chiral column (e.g., Rt-βDEX) for enantiomeric separation.

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature ramp to ensure separation of the analyte from potential impurities.

    • Injection: Split/splitless injection.

    • Detection: FID for quantitation or MS for identification.

Data Interpretation and Comparison

The following table provides hypothetical data for a high-purity reference standard of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, which can be used as a benchmark for comparison.

Analytical TestSpecificationHypothetical Result
Appearance White to off-white solidConforms
Identity by ¹H NMR Conforms to structureConforms
Identity by MS Conforms to molecular weightConforms
Purity by HPLC ≥ 99.5%99.8%
Enantiomeric Purity by Chiral HPLC ≥ 99.0% ee99.6% ee
Water Content (Karl Fischer) ≤ 0.5%0.1%
Residue on Ignition ≤ 0.1%0.05%

Conclusion and Recommendations

For researchers and drug developers utilizing (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, the importance of a well-characterized reference standard cannot be overstated. While commercially available options exist, the lack of comprehensive, publicly accessible analytical data necessitates a cautious approach.

Recommendations:

  • For Critical Applications: It is highly recommended to establish an in-house reference standard through a validated synthetic and purification process, followed by comprehensive characterization as outlined in this guide.

  • For Routine Use: When using commercial materials, it is best practice to perform, at a minimum, identity confirmation (e.g., by ¹H NMR) and a purity check (e.g., by HPLC) upon receipt of each new batch. Requesting a detailed Certificate of Analysis from the supplier is also a crucial step.

By adhering to these principles, scientists can ensure the quality and reliability of their work, leading to more robust and reproducible scientific outcomes.

References

  • PubChemLite. (1r,2r)-2-(benzyloxy)cyclopentan-1-ol. [Link]

  • Restek. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol. As a compound featuring both a benzyl ether and a secondary alcohol functional group...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol. As a compound featuring both a benzyl ether and a secondary alcohol functional group, its disposal requires careful consideration of its potential hazards, including flammability and the potential for peroxide formation. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and regulatory compliance.

Core Principles & Hazard Assessment

Proper disposal begins with a thorough understanding of the substance's chemical properties and associated risks. (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is an organic compound that lacks specific, extensive toxicological data; therefore, its handling and disposal protocol is derived from the known hazards of its constituent functional groups: benzyl ethers and cyclopentanols.

  • Benzyl Ethers : This class of compounds can cause irritation to the eyes, skin, and respiratory tract.[1] A critical and often overlooked hazard associated with ethers is their ability to form shock-sensitive and potentially explosive peroxide crystals upon prolonged exposure to air and light.[2][3]

  • Cyclopentanol : As a cyclic alcohol, it is considered a flammable liquid.[4][5]

Given these characteristics, (1R,2R)-2-(benzyloxy)cyclopentan-1-ol must be treated as a hazardous waste material. Its disposal is governed by strict federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7] The "cradle-to-grave" management principle holds the waste generator—the laboratory that created it—responsible for its safe handling from generation to final disposal.[8]

Summary of Hazards and Handling Precautions
Parameter Guideline / Precaution Rationale & References
Hazard Classification Flammable Liquid; Skin/Eye Irritant; Potential Peroxide Former.Based on the properties of cyclopentanol[4][5] and benzyl ether.[1][2]
Primary Waste Stream Non-Halogenated Organic Solvent Waste.Segregation of halogenated and non-halogenated waste is standard practice to facilitate proper treatment and disposal.[9][10]
Required PPE Safety Goggles (or Faceshield), Chemical-Resistant Gloves (Nitrile), Lab Coat.To prevent skin and eye contact with the irritant chemical.[1][11][12]
Handling Area Certified Chemical Fume Hood.To minimize inhalation of vapors and ensure adequate ventilation.[1][12]
Chemical Incompatibilities Strong Oxidizing Agents, Strong Acids.Mixing with these substances can cause violent reactions, fire, or explosion.[1]

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing (1R,2R)-2-(benzyloxy)cyclopentan-1-ol is collected, stored, and disposed of in a manner that ensures personnel safety and environmental protection.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[13]

  • Identify the Waste Stream : All waste containing (1R,2R)-2-(benzyloxy)cyclopentan-1-ol, including pure compound, solutions, and contaminated materials, must be classified as non-halogenated organic hazardous waste .

  • Maintain Separation : Never mix this waste with incompatible chemical streams such as acids, bases, oxidizers, or halogenated solvents.[10]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Choose a Compatible Container : Use a designated hazardous waste container made of a material compatible with organic solvents (e.g., glass or polyethylene).[10][14] The original reagent bottle is often the best choice for storing the waste.[3] The container must have a tightly-fitting screw cap.[9][10]

  • Inspect the Container : Ensure the container is in good condition, free of leaks, and has no chemical residue on its exterior.[3]

  • Label Accurately : Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all contents: "(1R,2R)-2-(benzyloxy)cyclopentan-1-ol" and any other solvents or reagents present. Do not use abbreviations or chemical formulas.[10]

    • The approximate concentrations of each component.

    • The relevant hazard characteristics (e.g., "Flammable," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Waste Accumulation and Storage
  • Location : Accumulate waste in a designated satellite accumulation area within the laboratory, close to the point of generation.[14]

  • Keep Closed : The waste container must remain tightly closed at all times, except when actively adding waste.[9][10] Using a funnel that is subsequently removed is best practice; funnels should not be left in the container opening.[10]

  • Do Not Overfill : Fill containers to no more than 90% of their total capacity to allow for vapor expansion.[9]

  • Secondary Containment : Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Storage Conditions : Keep the container in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[4][15]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days in the main accumulation area), contact your institution's Environmental Health and Safety (EHS) department for pickup.[14]

  • Licensed Disposal : Your EHS department will arrange for the waste to be transported and disposed of by a licensed hazardous waste facility, likely via high-temperature incineration.[5]

Disposal Pathway Decision Diagram

The following diagram illustrates the decision-making process for correctly segregating waste related to (1R,2R)-2-(benzyloxy)cyclopentan-1-ol.

DisposalWorkflow start Waste Generation (Contains (1R,2R)-2-(benzyloxy)cyclopentan-1-ol) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid material (e.g., contaminated gloves, paper towels)? is_liquid->is_solid No liquid_waste Liquid Hazardous Waste (Non-Halogenated Organic) is_liquid->liquid_waste Yes sharps_waste Is it broken glass or a sharp? is_solid->sharps_waste Yes empty_container Is it an empty container? is_solid->empty_container No solid_waste Solid Hazardous Waste (Contaminated Debris) sharps_waste->solid_waste No sharps_container Hazardous Sharps Waste Container sharps_waste->sharps_container Yes decon_protocol Follow Empty Container Decontamination Protocol (Section 5) empty_container->decon_protocol Yes

Caption: Decision workflow for segregating (1R,2R)-2-(benzyloxy)cyclopentan-1-ol waste.

Emergency Procedures

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent injury and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the area if the spill is large or the ventilation is poor.

  • Control Ignition Sources : Remove all sources of ignition.[5][16]

  • Don PPE : Wear appropriate PPE, including safety goggles, gloves, a lab coat, and a respirator if vapor concentrations are high.

  • Contain and Absorb : For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[1][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Seal and label the container appropriately.[17]

  • Decontaminate : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Seek Assistance : For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact : Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

Protocol for Empty Container Disposal

Empty containers that once held (1R,2R)-2-(benzyloxy)cyclopentan-1-ol are also considered hazardous waste until properly decontaminated.[3][18]

  • Initial Draining : Empty the container completely by normal means, pouring the last of the contents into the appropriate hazardous waste container.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[2][3]

  • Collect Rinsate : Crucially, all three rinses (the "rinsate") must be collected and disposed of as non-halogenated organic hazardous waste. [2][3]

  • Air Dry : Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label : Completely remove or deface the original label on the container using a permanent marker to prevent misidentification.[2][18]

  • Final Disposal : Once clean, dry, and defaced, the container can typically be disposed of in the regular laboratory glassware or solid waste stream. Always confirm this final step with your institution's EHS guidelines.

References

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • Material Safety Data Sheet - Benzyl ether, 99%. (2006). Cole-Parmer. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Action Hazmat. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. [Link]

  • Learn the Basics of Hazardous Waste. (2025). US EPA. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Safety Data Sheet: Cyclopentanol. Carl ROTH. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. [Link]

  • Decontamination procedures for skin exposed to phenolic substances. PubMed. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. OSHA. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • Material Safety Data Sheet Cyclopentanol. Indenta Chemicals. [Link]

  • Benzyl chloride - Incident management. (2016). GOV.UK. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

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Handling

Advanced Operational and Safety Guide: Handling (1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Executive Summary & Chemical Profile (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (CAS No. 101836-57-1) is a critical chiral intermediate widely utilized in organic synthesis, particularly in the development of complex nucleosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile (1R,2R)-2-(benzyloxy)cyclopentan-1-ol (CAS No. 101836-57-1) is a critical chiral intermediate widely utilized in organic synthesis, particularly in the development of complex nucleoside analogs and targeted therapeutics[1]. While its utility in drug development is vast, its specific physicochemical properties demand rigorous, scientifically grounded safety protocols. This guide provides researchers and drug development professionals with a self-validating operational framework for handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before selecting Personal Protective Equipment (PPE), one must understand the chemical's mechanism of interaction with human tissue. According to the 2[2], risk is a function of both the inherent hazard and the exposure route.

  • Lipophilic Permeation: The benzyloxy moiety significantly increases the molecule's lipophilicity compared to an unsubstituted cyclopentanediol. This lipophilicity allows the compound to readily dissolve into the stratum corneum (the outermost layer of the epidermis), leading to rapid defatting, contact dermatitis, and potential systemic absorption upon skin contact.

  • Material Degradation: Standard latex gloves offer virtually zero resistance to benzyloxy-substituted organics. The non-polar solvent properties of the chemical will swell and degrade latex within minutes, necessitating the use of cross-linked synthetic polymers like Nitrile or Butyl rubber to prevent breakthrough.

Quantitative PPE Selection Matrix

To comply with the 3[3], PPE must be scaled to the specific operational risk. The following table summarizes the quantitative thresholds for PPE selection based on operational volume and task duration.

Operational VolumeTask DescriptionGlove Material & ThicknessEst. Breakthrough TimeEye/Face Protection
< 10 mL Analytical Transfer / WeighingNitrile (0.11 mm)> 30 min (Splash only)Z87.1 Safety Glasses
10 - 500 mL Synthetic Reaction SetupNitrile (0.38 mm)> 240 minChemical Splash Goggles
> 500 mL Bulk Transfer / DistillationButyl Rubber (0.76 mm)> 480 minGoggles + Face Shield

Operational Workflow

Workflow A Task: Handle Chemical B Assess Lipophilic Hazards A->B C Select Nitrile/Butyl PPE B->C D Verify Engineering Controls C->D E Execute Self-Validating Protocol D->E F Spill Detected? E->F G Emergency Cleanup F->G Yes H RCRA Waste Disposal F->H No G->H

Fig 1. Logical workflow for hazard assessment, PPE selection, and chemical disposal.

Self-Validating Handling Protocol

A core tenet of the National Research Council's 4[4] is that safety procedures must be verifiable. Do not assume equipment is functioning; prove it through the following self-validating steps.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

  • Validation Check: Tape a 1-inch strip of delicate task wipe (e.g., Kimwipe) to the bottom of the sash. The strip must pull steadily inward at a 45-degree angle. If the strip hangs vertically or flutters outward, the hood's negative pressure has failed. Do not proceed.

Step 2: PPE Integrity Testing

  • Action: Select appropriate gloves based on the matrix above.

  • Validation Check: Perform the "Roll-and-Trap" test. Roll the cuff of the glove tightly toward the fingers to trap air inside, creating a balloon. Hold the inflated glove near your cheek to detect micro-leaks. Discard immediately if any pressure loss is detected.

Step 3: Chemical Transfer Execution

  • Action: Transfer (1R,2R)-2-(benzyloxy)cyclopentan-1-ol using a positive displacement pipette or a glass syringe to prevent vapor-lock dripping.

  • Validation Check: Tare the receiving vial on an analytical balance. After transfer, the mass increase must exactly match the expected value ( Volume×Density ). A discrepancy of >1% indicates a hidden spill, droplet retention, or rapid evaporation requiring immediate investigation.

Step 4: Doffing and Decontamination

  • Action: Seal the primary chemical container and place it inside a secondary containment vessel. Remove gloves using the "beak method" (pulling the glove inside out without touching the exterior).

  • Validation Check: Swab the exterior of the secondary container with a solvent-dampened wipe and spot it on a TLC plate under a UV lamp. The absence of UV-active spots confirms zero external contamination before the chemical leaves the hood.

Spill Response and Disposal Plan

Even with rigorous protocols, spills can occur. Because this chemical is a non-halogenated organic compound, it falls under specific RCRA (Resource Conservation and Recovery Act) disposal guidelines.

Minor Spill Cleanup (< 50 mL):

  • Cover the spill immediately with an inert, high-capacity absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for neat organic liquids.

  • Wait 5 minutes to ensure complete capillary absorption.

  • Using a non-sparking polyethylene scoop, transfer the saturated absorbent into a compatible, sealable hazardous waste container.

Waste Disposal Routing:

  • Label the container explicitly: "Hazardous Waste: Non-Halogenated Organic Solid (contains 2-(benzyloxy)cyclopentan-1-ol and vermiculite)."

  • Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Never dispose of this compound down the drain, allow it to evaporate, or place it in regular municipal trash[5]. It must be processed by a certified hazardous waste vendor for high-temperature incineration.

References

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